2-Nitroquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171984 | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18714-34-6 | |
| Record name | 2-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroquinoline, a heterocyclic aromatic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and toxicology. Its unique chemical structure, characterized by a quinoline core substituted with a nitro group at the 2-position, imparts a range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number 18714-34-6 . Its molecular structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with a nitro group attached to the carbon atom at the second position of the quinoline ring.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆N₂O₂
-
Canonical SMILES: C1=CC=C2C(=C1)C=CC(=N2)--INVALID-LINK--[O-]
-
InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 174.16 g/mol | --INVALID-LINK--[1] |
| Melting Point | 125°C | --INVALID-LINK--[2] |
| Boiling Point | 305.12°C (rough estimate) | --INVALID-LINK--[2] |
| Calculated LogP | 1.9 | --INVALID-LINK--[1] |
| Appearance | Crystals from EtOH | --INVALID-LINK--[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the heterocyclic ring. Aromatic protons typically appear in the range of 7-9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) is expected to be significantly downfield due to the strong deshielding effect. Aromatic carbons generally resonate between 120 and 150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
Asymmetric and Symmetric NO₂ stretching: Strong absorptions typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These are indicative of the nitro group.
-
C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.
-
C-H stretching (aromatic): Peaks are expected above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (174.16).
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). The quinoline ring itself can also undergo characteristic fragmentation.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the available literature, research on nitroquinoline derivatives suggests potential biological activities, including anticancer properties. Some nitroquinoline compounds have been shown to induce apoptosis and DNA damage. For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been reported to induce anticancer activity through the AMPK-dependent inhibition of the mTOR-p70S6K signaling pathway, leading to G1 cell cycle arrest and apoptosis.[3] It has also been shown to activate Chk2, a key protein in the DNA damage response pathway.[3]
The genotoxicity of some quinolines has been linked to their metabolic activation. For example, the carcinogenicity of 2-nitroanisole is associated with its reductive metabolism to a reactive hydroxylamine derivative that can form DNA adducts.[4][5] Given the structural similarities, it is plausible that this compound may undergo similar metabolic activation pathways, potentially leading to genotoxic effects.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitroquinolines is through the nitration of the parent quinoline ring. However, direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. The synthesis of this compound often requires a multi-step approach or a nucleophilic nitration strategy. One reported method involves the nucleophilic nitration of quinoline using potassium nitrite and acetic anhydride in dimethyl sulfoxide (DMSO).
Detailed Methodology for Nucleophilic Nitration:
-
Reaction Setup: To a stirred solution of quinoline (1 equivalent) and potassium nitrite (6 equivalents) in DMSO, slowly add acetic anhydride in DMSO at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (NMR, IR, and MS).
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analysis of this compound, allowing for its separation, identification, and quantification in various matrices.
General HPLC Method:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Sample Preparation: Samples should be dissolved in a suitable solvent and filtered before injection. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
General GC-MS Method:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An oven temperature program that allows for the separation of this compound from other components in the sample.
-
Detection: Mass spectrometry (MS) in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Conclusion
This compound is a compound of significant interest with a well-defined chemical structure and a range of physicochemical properties that are being increasingly explored. While some data on its biological activity and potential mechanisms of action can be inferred from related compounds, further research is needed to fully elucidate its specific signaling pathways and toxicological profile. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, enabling further investigation into its properties and potential applications in drug discovery and development.
References
- 1. This compound | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18714-34-6 [amp.chemicalbook.com]
- 3. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
2-Nitroquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitroquinoline, a heterocyclic aromatic compound of interest in various research domains. This document outlines its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and an exploration of its potential biological activities.
Core Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 18714-34-6 | [1] |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and in vitro evaluation of this compound are provided below. These protocols are foundational for researchers working with this compound.
Synthesis of this compound
While the direct nitration of quinoline predominantly yields the 5- and 8-nitro isomers, the synthesis of this compound can be approached through multi-step sequences. A common strategy involves the use of a pre-functionalized quinoline ring, such as 2-chloroquinoline, which activates the C2 position for nucleophilic substitution.
Protocol: Synthesis of this compound from 2-Chloroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline in a suitable high-boiling point aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Nitrating Agent: Add a suitable nitrating agent. A common method for such substitutions is the use of a nitrite salt, such as sodium nitrite or silver nitrite. The choice of the counter-ion can influence the reaction rate and yield.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature, typically in the range of 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be adapted to evaluate the cytotoxic effects of this compound on various cancer cell lines.
Protocol: MTT Assay for Cytotoxicity of this compound
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Biological Activity and Signaling Pathways
The biological activities of many quinoline derivatives have been extensively studied, revealing their potential as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] While specific signaling pathways modulated by this compound are not yet fully elucidated, related nitroquinoline compounds, such as nitroxoline, have been shown to induce apoptosis in cancer cells.[2] The induction of apoptosis is a complex process that can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
The diagram below illustrates a generalized logical workflow for investigating the induction of apoptosis by a test compound like this compound.
References
Spectroscopic Profile of 2-Nitroquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitroquinoline, a significant heterocyclic compound utilized in various research and development sectors, including drug discovery. This document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
While a complete peak list with assignments is not available in the provided search results, the existence of ¹³C NMR data for this compound is confirmed.[1] Aromatic compounds typically exhibit signals in the range of 100-160 ppm. The carbons attached to the nitro group and the nitrogen atom in the quinoline ring are expected to be significantly deshielded, appearing at higher chemical shifts.
Infrared (IR) Spectroscopy
A specific experimental IR peak list for this compound was not found in the search results. However, based on the functional groups present (nitro group and aromatic quinoline ring), the following characteristic absorption bands are expected.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (Ar-NO₂) |
| ~1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (Ar-NO₂) |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (C-H) |
| ~1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 174 | High | Molecular Ion [M]⁺ |
| 128 | High | [M - NO₂]⁺ |
| 101 | Medium | Further Fragmentation |
Data sourced from PubChem CID 87759.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of aromatic nitro compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[4][5] The concentration is adjusted to obtain a good signal-to-noise ratio.[6]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.[7]
-
¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. The spectral width is set to cover the aromatic and any other relevant regions. The number of scans is optimized to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples like this compound, the following methods are commonly employed:
-
Potassium Bromide (KBr) Pellet Method: A small amount of finely ground this compound is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the IR beam.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.
Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.[9] In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[9][10]
Instrumentation and Data Acquisition:
-
Inlet System: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[10]
-
Mass Analyzer: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[9]
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. publishing.bceln.ca [publishing.bceln.ca]
- 5. youtube.com [youtube.com]
- 6. Login | The Journal of the Alabama Academy of Science [aasjournal.org]
- 7. iris.unict.it [iris.unict.it]
- 8. epfl.ch [epfl.ch]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Diverse Biological Activities of Nitroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroquinoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. From potent anticancer and antimicrobial agents to promising candidates for antiparasitic and antiviral therapies, these compounds have demonstrated a remarkable ability to interact with various biological targets. This technical guide provides an in-depth overview of the core biological activities of nitroquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.
Anticancer Activity
Nitroquinoline derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of DNA damage, inhibition of key cellular enzymes, and interference with signaling pathways crucial for cancer cell proliferation and survival.
One of the most studied nitroquinoline derivatives is 4-nitroquinoline 1-oxide (4-NQO), a well-known carcinogen that induces DNA damage, making it a valuable tool for studying DNA repair mechanisms.[1][2] Its ability to generate reactive oxygen species (ROS) and form adducts with DNA leads to strand breaks and the activation of cellular stress responses.[1] The carcinogenic potential of 4-NQO and its derivatives has been strongly correlated with their ability to induce scission of DNA-protein complexes.[3]
Recent research has also focused on the development of nitroquinoline derivatives as kinase inhibitors, which can block the signaling pathways that drive tumor growth.[4][5][6] For instance, certain quinoline-based compounds have shown potent inhibitory activity against receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.[7]
Quantitative Data: Anticancer Activity of Nitroquinoline Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 4-nitroquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |
| 2-methyl-4-nitroquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |
| 6-chloro-4-nitroquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |
| 4-hydroxyaminoquinoline 1-oxide | Mouse Fibroblasts (L-P-3) | DNA-protein complex scission | 1 x 10⁻⁵ M | [3] |
| 4-anilinoquinoline-3-carbonitrile (Compound 44) | EGFR kinase | IC₅₀ | 7.5 nM | [7] |
| Quinoline Derivative (Compound 50) | EGFR receptor | IC₅₀ | 0.12 ± 0.05 μM | [7] |
| Quinoline Derivative (Compound 38) | PI3K | IC₅₀ | 0.72 μM | [7] |
| Quinoline Derivative (Compound 38) | mTOR | IC₅₀ | 2.62 μM | [7] |
| Nitroxoline | - | - | - | [8] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 200 µL of an appropriate solvent (e.g., dimethyl sulfoxide or acidic isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[10]
Procedure:
-
Cell Preparation: Harvest cells treated with the nitroquinoline derivative and embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.[10]
-
Electrophoresis: Place the slides in an electrophoresis chamber. Under an electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail".[10]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Signaling Pathway Diagram
Caption: General mechanisms of anticancer activity of nitroquinoline derivatives.
Antimicrobial and Antiparasitic Activity
Nitroquinoline derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and parasites. Their antimicrobial properties often stem from their ability to interfere with essential cellular processes in these organisms.
Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-established antibacterial agent used for treating urinary tract infections.[11] Its broad-spectrum activity is attributed to its ability to chelate metal ions, which are essential cofactors for many microbial enzymes. Recent studies have also highlighted its potential as an antichagasic agent against Trypanosoma cruzi, the parasite that causes Chagas disease.[11][12][[“]][14] It has been shown to be more potent than the current standard treatment, benznidazole, and induces programmed cell death in the parasite.[11][12]
Other nitroquinoxaline analogs have shown promise against the parasite Schistosoma mansoni, the causative agent of schistosomiasis.[15] The addition of a nitro group to the quinoxaline scaffold has been observed to enhance activity, potentially by targeting parasitic redox systems.[15]
Quantitative Data: Antimicrobial and Antiparasitic Activity
| Compound | Organism | Activity Metric | Value | Reference |
| Nitroxoline | Trypanosoma cruzi (epimastigote) | IC₅₀ | 3.00 ± 0.44 µM | [12] |
| Nitroxoline | Trypanosoma cruzi (amastigote) | IC₅₀ | 1.24 ± 0.23 µM | [12] |
| Benznidazole | Trypanosoma cruzi (epimastigote) | IC₅₀ | 6.92 ± 0.77 µM | [12] |
| Benznidazole | Trypanosoma cruzi (amastigote) | IC₅₀ | 2.67 ± 0.39 µM | [12] |
| Nitroquinoxaline 27 | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | [15] |
| Nitroquinoxaline 29 | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | [15] |
| Nitroquinoxaline 30 | Schistosoma mansoni (adult) | IC₅₀ | ≤0.31 µM | [15] |
| Nitroxoline | Acanthamoeba culbertsoni (trophozoites) | IC₅₀ | 0.69 ± 0.01 µM | [12] |
| Nitroxoline | Acanthamoeba castellanii | IC₅₀ | 16.08 ± 0.93 µM | [12] |
| Nitroxoline | Balamuthia mandrillaris | IC₅₀ | 5.1 μM | [12] |
Experimental Protocols
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the nitroquinoline derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Procedure:
-
Parasite Culture: Culture epimastigotes or amastigotes of T. cruzi in an appropriate medium.
-
Compound Treatment: Treat the parasites with different concentrations of the nitroquinoline derivative.
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Viability Assessment: Determine the percentage of viable parasites using a resazurin-based assay or by direct counting with a hemocytometer.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of viable parasites by 50%.
Workflow Diagram
Caption: Experimental workflow for assessing antiparasitic activity.
Antiviral Activity
The antiviral potential of nitroquinoline derivatives is an emerging area of research. Certain quinoline carboxylic acid analogs have shown potent activity against a range of viruses by targeting host-cell factors. This approach is advantageous as it may reduce the likelihood of the virus developing resistance. One such target is the human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, which is required for viral replication.
Quantitative Data: Antiviral Activity
| Compound | Target | Virus | Activity Metric | Value | Reference |
| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | human DHODH | - | IC₅₀ | 1 nM | [16] |
| C44 | Vesicular stomatitis virus (VSV) | - | EC₅₀ | 2 nM | [16] |
| C44 | WSN-Influenza | - | EC₅₀ | 41 nM | [16] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the replication of a virus in host cells.
Procedure:
-
Cell Infection: Infect a monolayer of host cells with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: Simultaneously or post-infection, treat the cells with various concentrations of the nitroquinoline derivative.
-
Incubation: Incubate the cells for a period sufficient for viral replication.
-
Quantification of Viral Progeny: Harvest the supernatant or cell lysate and quantify the amount of new virus produced using methods such as plaque assay, TCID₅₀ (50% tissue culture infective dose) assay, or quantitative PCR (qPCR) for viral nucleic acids.
-
EC₅₀ Calculation: Determine the EC₅₀, the concentration of the compound that inhibits viral replication by 50%.
Logical Relationship Diagram
Caption: Logical relationship of host-targeting antiviral nitroquinolines.
Conclusion
Nitroquinoline derivatives exhibit a remarkable diversity of biological activities, making them a compelling scaffold for the development of new therapeutic agents. Their ability to induce DNA damage, inhibit critical enzymes, and modulate signaling pathways provides multiple avenues for therapeutic intervention in cancer, infectious diseases, and potentially other conditions. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action of novel nitroquinoline derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Synergistic DNA damaging effects of 4-nitroquinoline-1-oxide and non-effective concentrations of methyl methanesulfonate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Repair Synthesis in Mammalian Cells exposed to a Series of Oncogenic and Non-Oncogenic Derivatives of 4-Nitroquinoline 1-Oxide | Nature [preview-nature.com]
- 3. Breakage of a DNA-protein complex induced by 4-nitroquinoline 1-oxide, 4-nitropyridine 1-oxide, and their derivatives in cultured mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. klandchemicals.com [klandchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. championsoncology.com [championsoncology.com]
- 11. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. consensus.app [consensus.app]
- 14. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. – ScienceOpen [scienceopen.com]
- 15. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Legacy of Innovation: Historical Synthetic Routes to 2-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-nitroquinoline, a key intermediate in the development of various pharmaceuticals and fine chemicals, has a rich history rooted in the foundational principles of heterocyclic chemistry. While modern methods offer streamlined approaches, an understanding of the classical synthetic strategies provides valuable context and insight into the reactivity of the quinoline scaffold. This technical guide delves into the core historical methods for the preparation of this compound, presenting detailed experimental protocols, comparative data, and workflow visualizations to illuminate the ingenuity of early 20th-century chemists.
The Challenge of Direct Nitration and the Rise of the N-Oxide Strategy
Direct electrophilic nitration of quinoline itself notoriously yields a mixture of 5-nitroquinoline and 8-nitroquinoline, as the pyridine ring is deactivated towards electrophilic attack. To circumvent this challenge, early chemists developed an elegant and now-classical two-step approach that remains a cornerstone of quinoline chemistry: the use of quinoline-1-oxide as a key intermediate. This strategy, pioneered by chemists like Eiji Ochiai, leverages the N-oxide functionality to direct nitration to the electron-deficient 2- and 4-positions of the quinoline ring system.
Core Historical Synthesis: A Two-Step Pathway
The most significant historical method for the synthesis of this compound involves a two-step process:
-
Oxidation of Quinoline to Quinoline-1-Oxide: The first step involves the N-oxidation of quinoline. A common historical method for this transformation utilized hydrogen peroxide in a solution of glacial acetic acid.
-
Nitration of Quinoline-1-Oxide: The resulting quinoline-1-oxide is then subjected to nitration. The presence of the N-oxide group activates the 2- and 4-positions towards electrophilic attack. By carefully controlling the reaction conditions, a nitro group can be selectively introduced at the 2-position.
Quantitative Data Summary
The following table summarizes typical quantitative data for the historical two-step synthesis of this compound.
| Step | Reactants | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1. N-Oxidation | Quinoline | 30% Hydrogen Peroxide, Glacial Acetic Acid | 70-80 | 3 | ~90 |
| 2. Nitration | Quinoline-1-Oxide | Fuming Nitric Acid, Concentrated Sulfuric Acid | 60-70 | 1-2 | ~70-80 |
Detailed Experimental Protocols
The following are detailed experimental protocols representative of the historical synthesis of this compound.
Experiment 1: Synthesis of Quinoline-1-Oxide
Materials:
-
Quinoline (1 mol)
-
Glacial Acetic Acid (3 mol)
-
30% Hydrogen Peroxide (1.2 mol)
Procedure:
-
A solution of quinoline in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
30% hydrogen peroxide is added portion-wise to the stirred solution.
-
The reaction mixture is heated to 70-80°C on a water bath for 3 hours.
-
After cooling, the excess acetic acid and water are removed by distillation under reduced pressure.
-
The remaining residue is made alkaline with a concentrated solution of sodium carbonate.
-
The resulting quinoline-1-oxide is extracted with a suitable organic solvent (e.g., chloroform).
-
The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude quinoline-1-oxide.
-
The product can be further purified by distillation under reduced pressure or by recrystallization.
Experiment 2: Synthesis of this compound from Quinoline-1-Oxide
Materials:
-
Quinoline-1-Oxide (1 mol)
-
Concentrated Sulfuric Acid (specific amount to be determined from historical sources)
-
Fuming Nitric Acid (specific amount to be determined from historical sources)
Procedure:
-
Quinoline-1-oxide is dissolved in cold, concentrated sulfuric acid in a flask equipped with a dropping funnel and a thermometer, while maintaining a low temperature with an ice-salt bath.
-
A cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is slowly warmed to 60-70°C and maintained at this temperature for 1-2 hours.
-
The reaction mixture is then cooled and poured onto crushed ice.
-
The precipitated crude this compound is collected by filtration and washed thoroughly with cold water.
-
The crude product is then washed with a dilute sodium carbonate solution to remove acidic impurities, followed by another wash with water.
-
The this compound is purified by recrystallization from a suitable solvent, such as ethanol.
Visualizing the Synthetic Pathway
The logical flow of the historical synthesis of this compound can be visualized as a two-step process, with an optional subsequent denitration step to regenerate the quinoline scaffold if desired.
Caption: The historical two-step synthesis of this compound.
This diagram illustrates the core logic of the historical approach, starting from the readily available quinoline, proceeding through the key quinoline-1-oxide intermediate, and yielding the desired this compound. The optional denitration step highlights a potential subsequent transformation.
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental workflow for the synthesis of this compound from quinoline.
Caption: Experimental workflow for this compound synthesis.
This workflow diagram provides a clear, step-by-step visualization of the entire process, from the initial reaction setup to the isolation of the final product, for both the N-oxidation and the subsequent nitration stages.
This in-depth guide provides a comprehensive overview of the historical methods for the synthesis of this compound, equipping researchers with the foundational knowledge of this important transformation in heterocyclic chemistry.
An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-nitroquinoline, a heterocyclic aromatic compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this chemical. This document outlines the known hazards, safe handling procedures, emergency protocols, and relevant toxicological data, drawing from available safety data sheets and related scientific literature.
Hazard Identification and Classification
This compound is a potentially hazardous substance. While specific quantitative toxicity data for this compound is limited in publicly available literature, the hazards are inferred from data on structurally related compounds such as other nitroquinolines and nitroanilines. It is classified as a suspected carcinogen and mutagen.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H341: Suspected of causing genetic defects.
-
H350: May cause cancer.[2]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[2][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[2][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18714-34-6 | [4][5] |
| Molecular Formula | C₉H₆N₂O₂ | [4][5] |
| Molecular Weight | 174.16 g/mol | [4][5] |
| Appearance | Crystals | [4] |
| Melting Point | 125 °C | [4] |
| Boiling Point | 305.12 °C (estimate) | [4] |
| Solubility | No data available | |
| Vapor Pressure | No data available | |
| Density | 1.219 g/cm³ (estimate) | [4] |
Toxicological Data
| Compound | Route | Species | LD50 | Reference |
| 8-Hydroxy-5-nitroquinoline | Oral | Mouse | 104 mg/kg | [6] |
| 8-Hydroxy-5-nitroquinoline | Oral | Rat | 510 mg/kg | [6] |
| 4-Nitroquinoline 1-oxide | Subcutaneous | Rat | 12.6 mg/kg | |
| Nitroxoline | Oral | - | Toxic if swallowed (Acute Toxicity 3) | [7] |
| Nitroxoline | Dermal | - | Toxic in contact with skin (Acute Toxicity 3) | [7] |
| Nitroxoline | Inhalation | - | Toxic if inhaled (Acute Toxicity 3) | [7] |
Safety and Handling Precautions
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.
-
Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal.[8]
-
Do not let the chemical enter the environment.[8]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.
Mechanism of Action and Toxicology Profile
The precise mechanism of action for this compound is not well-documented. However, insights can be drawn from the extensively studied analogue, 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent carcinogen that exerts its effects after metabolic activation. It is enzymatically reduced to form reactive intermediates that can bind to DNA, forming adducts. This process can lead to DNA damage, mutagenesis, and carcinogenesis. The generation of reactive oxygen species (ROS) is also implicated in its toxicity.
Below is a diagram illustrating the putative signaling pathway for the carcinogenic effects of nitroquinolines, based on the mechanism of 4-NQO.
Caption: Putative signaling pathway for this compound-induced carcinogenesis.
Experimental Protocols
The following are generalized protocols for assessing the potential toxicity of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
This protocol outlines a general procedure for the Ames test to evaluate the mutagenic potential of this compound.
Caption: Experimental workflow for the Ames test.
Methodology:
-
Bacterial Strains: Utilize appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to frameshift or base-pair substitution mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Test Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a test tube, combine the bacterial culture, the test compound dilution (or control), and the S9 mix (or buffer).
-
Pre-incubate the mixture at 37°C with gentle shaking.
-
Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a general method for determining the cytotoxicity of this compound on a selected cell line using the MTT assay.
Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Chemical Transformation: Reduction to 2-Aminoquinoline
The reduction of the nitro group is a key transformation for the synthesis of aminoquinoline derivatives. A representative protocol for the catalytic hydrogenation is described below.
Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminoquinoline can be purified by recrystallization or column chromatography.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. lgcstandards.com [lgcstandards.com]
- 4. This compound | 18714-34-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. westlab.com [westlab.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. This compound | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 2-nitroquinoline (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 2-nitroquinoline, specifically its melting point and solubility. The information herein is intended to support research and development activities where this compound is of interest.
Core Physical Properties
| Property | Value | Solvents |
| Melting Point | 125 °C | Not Applicable |
| Solubility | Data not available | Water, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols for measuring the melting point and a general procedure for determining the solubility of an organic compound like this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a suitable melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination (General Protocol)
A general protocol for determining the solubility of an organic compound involves preparing a saturated solution and then quantifying the amount of dissolved solute.
Apparatus and Materials:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Solvents of interest (e.g., water, ethanol, acetone, DMSO)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The vials are removed from the shaker and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: A known volume of the clear supernatant (the saturated solution) is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the melting point and solubility of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted 2-Nitroquinolines via Modified Skraup-Type Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted nitroquinolines, with a focus on obtaining the 2-nitroquinoline scaffold, a significant structural motif in medicinal chemistry. While the direct Skraup synthesis of 2-nitroquinolines is not extensively documented, this guide presents established Skraup protocols for the synthesis of other nitroquinoline isomers and proposes a robust, modified pathway to achieve the desired 2-nitro substitution.
Introduction
The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the quinoline core, making nitroquinolines valuable targets in drug discovery. The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful tools for the construction of the quinoline nucleus.[1]
This document outlines the traditional Skraup synthesis for preparing nitroquinolines with substitution on the carbocyclic ring and provides a detailed protocol for a modified, two-step synthesis to obtain 2-nitroquinolines.
Data Presentation: Skraup Synthesis of Nitroquinolines
The following table summarizes representative quantitative data for the Skraup synthesis of various nitroquinoline derivatives using substituted anilines.
| Starting Aniline | Product | Oxidizing Agent | Dehydrating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| o-Nitroaniline | 8-Nitroquinoline | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 6 | ~65 | [2] |
| m-Nitroaniline | Mixture of 5-Nitroquinoline and 7-Nitroquinoline | Nitrobenzene | Glycerol / Sulfuric Acid | 130-140 | 4-5 | ~70 (mixture) | [2] |
| p-Nitroaniline | 6-Nitroquinoline | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 6 | ~75 | [2] |
| 2-Nitro-p-toluidine | 6-Methyl-8-nitroquinoline | Arsenic Pentoxide | Glycerol / Sulfuric Acid | 140-150 | 5 | ~70 | Fieser & Fieser, "Reagents for Organic Synthesis" |
Experimental Protocols
Protocol 1: General Skraup Synthesis of 6-Nitroquinoline from p-Nitroaniline
This protocol describes a typical Skraup reaction to produce a quinoline with a nitro group on the benzene ring.
Materials:
-
p-Nitroaniline
-
Glycerol
-
Arsenic pentoxide
-
Concentrated sulfuric acid
-
Ferrous sulfate (optional, to moderate the reaction)
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol. The mixture should be stirred and cooled in an ice bath during the addition.
-
To this cooled mixture, add p-nitroaniline and arsenic pentoxide. Ferrous sulfate can be added at this stage to control the reaction's exothermicity.[3]
-
Heat the mixture cautiously in an oil bath. The reaction is often vigorous, and the temperature should be carefully controlled, typically between 140-150°C.[2]
-
Maintain the reaction at this temperature with vigorous stirring for approximately 6 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.
-
The crude 6-nitroquinoline will precipitate. The product can also be extracted with an organic solvent like chloroform.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Protocol 2: Proposed Two-Step Synthesis of this compound
As the direct Skraup synthesis of this compound is not well-established, a two-step approach is proposed. This involves the synthesis of 2-aminoquinoline followed by its conversion to this compound.
Step 1: Synthesis of 2-Aminoquinoline (Modified Borsche-Drechsel Cyclization)
This method provides a reliable route to the 2-aminoquinoline precursor.
Materials:
-
o-Nitrobenzaldehyde
-
Acetone
-
Aqueous sodium hydroxide solution
-
Sodium dithionite
Procedure:
-
Dissolve o-nitrobenzaldehyde in acetone in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Continue stirring at a low temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate chalcone is not isolated. The reaction mixture is carefully acidified.
-
The cyclization and reduction of the nitro group are then carried out in a one-pot manner by the addition of a reducing agent such as sodium dithionite in an aqueous solution.
-
The mixture is heated to promote the reductive cyclization to form 2-aminoquinoline.
-
After cooling, the product is extracted with an appropriate organic solvent.
-
The organic layer is washed, dried, and the solvent evaporated to yield crude 2-aminoquinoline, which can be purified by recrystallization.
Step 2: Conversion of 2-Aminoquinoline to this compound (Sandmeyer-type Reaction)
This standard transformation in aromatic chemistry can be adapted for the synthesis of this compound.
Materials:
-
2-Aminoquinoline
-
Hydrofluoroboric acid (HBF4)
-
Sodium nitrite
-
Copper(I) nitrite or sodium nitrite in the presence of a copper catalyst
Procedure:
-
Dissolve 2-aminoquinoline in aqueous hydrofluoroboric acid at 0°C.
-
Slowly add a cold aqueous solution of sodium nitrite to the stirred solution, maintaining the temperature below 5°C to form the diazonium salt (2-quinolinediazonium tetrafluoroborate).
-
Isolate the diazonium salt by filtration and wash it with cold ether.
-
In a separate flask, prepare a solution or suspension of copper(I) nitrite or sodium nitrite with a copper catalyst.
-
Carefully add the isolated diazonium salt in portions to the nitrite solution at a controlled temperature.
-
The reaction mixture is stirred until the evolution of nitrogen gas ceases.
-
The product, this compound, is then extracted into an organic solvent.
-
The organic extract is washed, dried, and the solvent is removed.
-
Purification of the crude this compound is achieved by column chromatography or recrystallization.
Visualizations
Skraup Synthesis Workflow
Caption: General workflow for the Skraup synthesis of substituted nitroquinolines.
Proposed Logical Pathway to this compound
Caption: A proposed two-step synthetic route to this compound.
References
Application Notes and Protocols: Friedländer Synthesis for Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Friedländer synthesis, with a particular focus on a modified method for the preparation of substituted quinolines from readily available 2-nitrobenzaldehyde derivatives. This domino nitro reduction-Friedländer heterocyclization offers a robust and versatile one-pot procedure for accessing a wide range of quinoline structures, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system, a core structure in numerous pharmaceuticals.[1][2] The reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[2][3][4][5]
A significant limitation of the classical approach is the limited commercial availability of substituted 2-aminobenzaldehydes.[1][3] To circumvent this, a highly effective modification involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-amino derivatives, which then immediately undergo the Friedländer condensation. This one-pot domino reaction is particularly advantageous, utilizing more accessible starting materials.[1][3] This protocol details a well-established method using iron powder in acetic acid for the nitro group reduction.[1]
Reaction Mechanism and Workflow
The domino nitro reduction-Friedländer synthesis proceeds through a three-stage mechanism:
-
Nitro Group Reduction: The nitro group of the 2-nitrobenzaldehyde is reduced to an amino group using a dissolving metal reduction, such as iron in acetic acid.
-
Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound.
-
Cyclization and Aromatization: The intermediate from the condensation then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic quinoline ring.[1]
The overall experimental workflow for this one-pot synthesis is depicted in the following diagram.
Caption: Experimental workflow for the one-pot Friedländer synthesis.
Quantitative Data Summary
The following table summarizes the yields obtained from the reaction of various 2-nitrobenzaldehyde derivatives with different active methylene compounds (AMCs), as described in the detailed experimental protocol.
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound (AMC) | Product | Yield (%) |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 |
| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 |
| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 |
| 5-Methoxy-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one | 75 |
Data adapted from a representative study on domino nitro reduction-Friedländer heterocyclization.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.
General Procedure for the Synthesis of 1-(2-Methylquinolin-3-yl)ethan-1-one
Materials:
-
2-Nitrobenzaldehyde
-
2,4-Pentanedione
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-nitrobenzaldehyde (1.0 equiv) and 2,4-pentanedione (3.0 equiv) in glacial acetic acid.
-
Heating: Begin stirring the mixture and heat it to a temperature of 95–110 °C.
-
Addition of Iron: Once the reaction mixture reaches the target temperature, carefully add iron powder (4.0 equiv relative to the 2-nitrobenzaldehyde) in portions. An immediate color change to brown is typically observed.
-
Reaction Monitoring: Maintain the temperature and continue heating for 3–4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-nitrobenzaldehyde spot has completely disappeared.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts and other solid residues. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure 1-(2-methylquinolin-3-yl)ethan-1-one.[1]
-
Product Characterization
For the synthesized 1-(2-Methylquinolin-3-yl)ethan-1-one, the expected characterization data is as follows:
-
Appearance: Light yellow solid.[1]
-
Melting Point: 73–75 °C.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H), 8.07 (d, J = 8.2, 1H), 7.96 (d, J = 8.2, 1H), 7.85 (t, J = 8.2 Hz, 1H), 7.64 (t, J = 8.2, 1H), 2.78 (s, 3H), 2.71 (s, 3H).[1]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 201.0, 157.1, 148.0, 139.1, 132.2, 131.3, 129.3, 128.4, 127.1, 126.0, 29.8, 25.6.[1]
Logical Relationships in Synthesis
The choice of starting materials directly dictates the substitution pattern of the final quinoline product. The following diagram illustrates this relationship.
Caption: Reactant-product relationship in the Friedländer synthesis.
These protocols and notes provide a comprehensive guide for the synthesis of substituted quinolines, offering a practical and scalable approach for applications in drug discovery and development. The use of a domino reaction starting from 2-nitro precursors significantly broadens the scope of accessible quinoline derivatives.
References
Application Notes and Protocols for the Regioselective Synthesis of 2-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents a regioselectivity challenge. Direct nitration of quinoline predominantly yields a mixture of 5- and 8-nitroquinolines, making the isolation of the 2-nitro isomer difficult and inefficient. This document outlines a reliable and regioselective two-step synthetic strategy to obtain this compound, proceeding through a 2-aminoquinoline intermediate. This method leverages the C2-functionalization of quinoline N-oxide, a well-established strategy in heterocyclic chemistry.
The protocols provided herein are compiled from literature sources and offer detailed experimental procedures for researchers. The application of this compound and its derivatives is vast, with potential uses in the development of novel therapeutic agents and functional materials.
Synthetic Strategy Overview
The preferred synthetic route for preparing this compound involves two key transformations:
-
Regioselective C2-Amination of Quinoline N-oxide: Quinoline is first oxidized to quinoline N-oxide. Subsequent amination at the C2 position is achieved through a deoxygenative amination reaction. This step is highly regioselective, yielding 2-aminoquinoline.
-
Oxidation of 2-Aminoquinoline: The resulting 2-aminoquinoline is then oxidized to this compound using a suitable oxidizing agent.
This two-step approach circumvents the regioselectivity issues associated with direct nitration and provides a more controlled and higher-yielding pathway to the desired product.
Experimental Protocols
Protocol 1: Synthesis of Quinoline N-oxide
This initial step is crucial for activating the quinoline ring for subsequent C2-functionalization.
Materials:
-
Quinoline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Ammonium Hydroxide
Procedure:
-
Dissolve quinoline (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (a slight excess) to the solution while maintaining the temperature below 60°C.
-
Heat the reaction mixture at 70-80°C for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with ammonium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford quinoline N-oxide.
Protocol 2: Regioselective Deoxygenative C2-Amination of Quinoline N-oxide
This protocol describes a metal-free approach for the synthesis of 2-aminoquinoline.
Materials:
-
Quinoline N-oxide
-
Butan-1-amine
-
Tosyl Chloride (TsCl) or Triflic Anhydride (Tf2O) as an activator
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of quinoline N-oxide (1 equivalent) in dichloromethane (DCM) at room temperature, add the activator (e.g., Ts2O, 1.1 equivalents).
-
Stir the mixture for 10-15 minutes.
-
Add butan-1-amine (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 0.5 to 2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-butylquinolin-2-amine.[1] (Note: For the synthesis of the primary 2-aminoquinoline, a different aminating agent and protocol would be required, as this example yields a secondary amine).
Protocol 3: Oxidation of 2-Aminoquinoline to this compound
This final step converts the amino group to a nitro group.
Materials:
-
2-Aminoquinoline
-
Trifluoroacetic Anhydride
-
Hydrogen Peroxide (30% or higher concentration)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 2-aminoquinoline (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride (excess) to the solution.
-
To this mixture, add hydrogen peroxide dropwise while maintaining the low temperature.
-
Allow the reaction to stir at a low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1. N-Oxidation | Quinoline, H₂O₂ | Quinoline N-oxide | >90 | High | General literature procedure |
| 2. Deoxygenative C2-Amination | Quinoline N-oxide, Butan-1-amine, Ts₂O | N-butylquinolin-2-amine | 74 | >95 | [1] |
| 3. Oxidation | 2-Aminoquinoline, H₂O₂, Trifluoroacetic Anhydride | This compound | Moderate | High | General procedure for oxidation of aminoarenes; specific yield may vary |
Note: The yield for the oxidation step is described as "moderate" as specific quantitative data for the oxidation of 2-aminoquinoline to this compound was not available in the initial search results. This represents a general expectation for this type of transformation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of 2-nitroquinoline to the corresponding 2-aminoquinoline, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols described herein focus on two robust and widely applicable methods: catalytic hydrogenation and reduction using sodium dithionite. This guide includes a summary of reaction parameters and reported yields for similar substrates, detailed experimental procedures, and a visual representation of the experimental workflow to ensure reproducibility and successful implementation in a laboratory setting.
Introduction
The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. The resulting amino group is a versatile handle for further functionalization, making this transformation a key step in the preparation of a wide array of molecules, including pharmaceuticals, agrochemicals, and dyes. 2-Aminoquinoline, in particular, serves as a valuable building block in medicinal chemistry. The conversion of this compound to 2-aminoquinoline can be achieved through various methods, with catalytic hydrogenation and chemical reduction being among the most common and effective approaches.[1][2][3] The choice of method often depends on the presence of other functional groups in the molecule, as well as considerations of cost, scale, and environmental impact.
Data Presentation: Reduction of Nitroquinolines
The following table summarizes reaction conditions and yields for the reduction of various nitroquinoline derivatives, providing a comparative overview of different methodologies. While specific data for the reduction of this compound is not extensively detailed in the cited literature, these examples with similar substrates offer valuable insights into expected outcomes.
| Substrate | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 8-Nitroquinoline | Raney nickel, H₂ | Acetone | Not specified | 69 | [4] |
| 8-Nitroquinoline | Iron powder, 50% Acetic Acid | Acetic Acid/Water | Not specified | 75 | [4] |
| 2-Methyl-8-nitroquinoline | Stannous chloride | Not specified | Not specified | 90 | [4] |
| 8-Nitro-2-phenylquinoline | Stannous chloride, HCl | Hydrochloric Acid | 100°C | 80-90 | [4] |
| 2-Methyl-6-nitroquinoline | Fe₃O₄@SiO₂ catalyzed cyclization | Methanol | Reflux | 81 | [5] |
| Aromatic Nitro Compounds | Sodium dithionite (Na₂S₂O₄) | DCM-water | Not specified | Good yields | [6] |
Experimental Protocols
Two primary protocols for the reduction of this compound are detailed below.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.[2][3][7] Palladium on carbon (Pd/C) is a common catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-aminoquinoline.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for aromatic nitro compounds, offering a good alternative to catalytic hydrogenation, especially when other reducible functional groups are present.[6][8][9][10]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) and Water (9:1 mixture) or Dichloromethane (DCM) and Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of DMF and water (9:1 v/v).
-
Add sodium dithionite (typically 3-4 equivalents) to the solution in portions.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. The reaction is generally complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-aminoquinoline can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for the Reduction of this compound
Caption: General workflow for the reduction of this compound to 2-aminoquinoline.
Signaling Pathway of the Chemical Transformation
Caption: Chemical transformation from this compound to 2-aminoquinoline.
References
- 1. This compound | 18714-34-6 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. connectsci.au [connectsci.au]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 9. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 2-Nitroquinoline Derivatives
Introduction
Quinoline and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. The substitution pattern on the quinoline ring system allows for the fine-tuning of biological activity, and derivatives bearing a nitro group, such as 2-nitroquinoline, are valuable precursors for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitro group at the 2-position activates the quinoline ring for nucleophilic substitution, providing a versatile handle for the introduction of various functional groups to generate libraries of compounds for anticancer screening.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a starting material or key intermediate in the synthesis of potential anticancer agents. While direct, step-by-step protocols for the synthesis of an anticancer agent starting specifically from this compound are not extensively detailed in the available literature, this guide presents a representative synthetic strategy based on analogous nitro-aromatic precursors. The protocols are supplemented with data on the biological activity of related quinoline derivatives and insights into their potential mechanisms of action.
Application Notes
The primary application of this compound in this context is as an electrophilic substrate for the synthesis of 2-substituted quinolines. The nitro group can be displaced by a variety of nucleophiles or can be reduced to an amino group, which can then be further functionalized. These synthetic strategies allow for the creation of diverse molecular architectures with the potential to interact with various biological targets implicated in cancer.
Key Synthetic Strategies:
-
Nucleophilic Aromatic Substitution (SNAr): The 2-nitro group is a good leaving group, facilitating its displacement by nucleophiles such as amines, thiols, and alkoxides. This is a direct method for introducing side chains that can modulate the compound's pharmacological properties.
-
Reduction to 2-Aminoquinoline: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Fe/HCl, SnCl2, catalytic hydrogenation). The resulting 2-aminoquinoline is a versatile intermediate that can be acylated, alkylated, or used in coupling reactions to build more complex molecules.
-
Domino Reactions: In some instances, the reduction of a nitro-aromatic precursor can be performed in situ, followed by a cyclization reaction to form the quinoline ring, as seen in modified Friedländer syntheses.[1]
Biological Targets and Mechanisms of Action:
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of receptor tyrosine kinases like EGFR, VEGFR, and others, which are crucial for cancer cell proliferation and survival.
-
Topoisomerase Inhibition: Some quinoline alkaloids and their synthetic analogs can interfere with the function of topoisomerases, leading to DNA damage and apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Certain derivatives can disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2]
-
Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 2-substituted quinoline derivatives, which can be adapted from precursors like this compound, and for their biological evaluation.
Protocol 1: Synthesis of 2-Anilinoquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 2-anilinoquinoline derivatives from this compound.
Materials:
-
This compound
-
Substituted Aniline
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in DMF (10 mL), add the substituted aniline (1.2 mmol) and K2CO3 (2 mmol).
-
Heat the reaction mixture at 100-120 °C for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-anilinoquinoline derivative.
-
Characterize the final product using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the anticancer activity of synthesized quinoline derivatives against human cancer cell lines.
Materials:
-
Synthesized quinoline compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables summarize the anticancer activity of various quinoline derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound precursors.
Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | MCF-7 | 54.4% inhibition | [2] |
| 3j | MCF-7 | 82.9% inhibition | [2] |
| Compound 42 | HepG-2 | 0.261 | [2] |
| Compound 41 | Various | 0.02 - 0.04 | [2] |
| Compound 10 | AURKA/B | 0.93 / 0.09 | [2] |
| Compound 3c | C-32 | >100 | [3] |
| MDA-MB-231 | 18.2 | [3] | |
| A549 | 24.5 | [3] | |
| Compound 3e | HepG2 | 12.76 | [4] |
Visualizations
Diagram 1: General Synthetic Workflow from this compound
References
Application of 2-Nitroquinoline in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the exploration of novel antimicrobial agents. Quinoline derivatives have long been a cornerstone in medicinal chemistry, and among them, 2-nitroquinolines are re-emerging as a promising class of compounds with significant antimicrobial potential. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of 2-nitroquinoline-based antimicrobial drugs.
Introduction to this compound and its Antimicrobial Potential
This compound and its derivatives, most notably nitroxoline (5-nitro-8-hydroxyquinoline), have demonstrated broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The primary mechanism of action is multifaceted, centering on the chelation of essential divalent metal cations, which disrupts crucial bacterial enzymatic functions and homeostasis.[3][4] This unique mode of action makes them attractive candidates for combating resistant strains and for use in combination therapies.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of nitroxoline and other quinoline derivatives against a range of clinically relevant microorganisms.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Nitroxoline | Escherichia coli | Clinical Isolates (n=499) | MIC₅₀: 2, MIC₉₀: 4 | [4] |
| Nitroxoline | Escherichia coli | ATCC 25922 | 2 | [5] |
| Nitroxoline | Pseudomonas aeruginosa | PAO1 (Laboratory strain) | 64 | [5][6] |
| Nitroxoline | Pseudomonas aeruginosa | Clinical Isolate (UTI) | 16 | [5][6] |
| Nitroxoline | Klebsiella pneumoniae | DSMZ 30104 | 4 | [5] |
| Nitroxoline | Proteus mirabilis | DSMZ 4479 | 8 | [5] |
| ASN-1733 (Nitroxoline derivative) | Escherichia coli (NDM-1 positive) | EC1864 | 2-8 | |
| ASN-1733 (Nitroxoline derivative) | Acinetobacter baumannii (NDM-1 positive) | AB1845 | 2-8 |
| Compound | Microorganism | Strain(s) | MIC Range (µg/mL) | MIC₅₀/MIC₉₀ (µg/mL) | Reference(s) |
| Nitroxoline | Candida albicans | Clinical Isolates | 0.25 - 4 | 2 / 2 | |
| Nitroxoline | Candida glabrata | Clinical Isolates | 0.25 - 4 | 2 / 4 | |
| Nitroxoline | Candida krusei | Clinical Isolates | 0.25 - 4 | 2 / 2 | |
| Nitroxoline | Candida parapsilosis | Clinical Isolates | 0.25 - 4 | 2 / 2 | |
| Nitroxoline | Candida tropicalis | Clinical Isolates | 0.25 - 4 | 2 / 2 |
Signaling Pathways and Mechanism of Action
The antimicrobial activity of this compound derivatives like nitroxoline is primarily attributed to their function as metallophores, leading to the disruption of metal ion homeostasis in microbial cells. This interference with essential metal-dependent processes ultimately results in bacteriostatic or bactericidal effects.
Caption: Mechanism of this compound antimicrobial action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative stock solution (e.g., in DMSO)
-
Bacterial or fungal strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for OD measurement)
-
Incubator
Procedure:
-
Preparation of the Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the wells of a 96-well plate using MHB to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Preparation of the Inoculum: From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Controls:
-
Positive Control (Growth Control): A well containing MHB and the inoculum, but no antimicrobial agent.
-
Negative Control (Sterility Control): A well containing MHB only, without any inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is crucial for evaluating the potential toxicity of antimicrobial compounds against mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
Protocol 3: General Synthesis of a this compound Derivative
This protocol outlines a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions. A common approach is the Friedländer annulation.
Caption: General synthesis workflow for 2-nitroquinolines.
Materials:
-
2-amino-nitrobenzaldehyde (or a related ketone)
-
A carbonyl compound containing an α-methylene group (e.g., ethyl acetoacetate)
-
Ethanol or another suitable solvent
-
Base catalyst (e.g., piperidine, sodium hydroxide)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization or chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-amino-nitrobenzaldehyde and the carbonyl compound in ethanol.
-
Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for the required time (typically 2-8 hours). Monitor the reaction progress using TLC.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound derivative using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their unique mechanism of action, involving the disruption of microbial metal homeostasis, offers a potential solution to the growing problem of antibiotic resistance. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis, antimicrobial evaluation, and mechanism of action of this important class of compounds. Further research into structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of 2-nitroquinolines in the fight against infectious diseases.
References
- 1. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. — Oxford Global Health [globalhealth.ox.ac.uk]
- 2. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Nitroquinoline as a Versatile Scaffold for Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Nitroquinoline is a valuable and reactive building block in organic synthesis, particularly for the construction of novel fused heterocyclic systems. The electron-withdrawing nature of the nitro group at the C2 position activates the quinoline nucleus, facilitating nucleophilic substitution and cycloaddition reactions. This reactivity allows for the facile introduction of various functionalities and the formation of diverse polycyclic frameworks, which are of significant interest in medicinal chemistry due to their wide range of biological activities. Quinoline and its fused derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[4,3-c]quinolines and triazolo[4,5-c]quinolines using this compound as a key precursor.
I. Synthesis of Pyrazolo[4,3-c]quinoline Derivatives
The synthesis of pyrazolo[4,3-c]quinolines from this compound is a multi-step process that leverages the reactivity of the nitro group for the construction of the fused pyrazole ring. These compounds have shown significant potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production, as well as acting as potent inhibitors of topoisomerase I/IIα in cancer cell lines.[4][5]
A. Synthetic Pathway Overview
The general synthetic strategy involves the initial conversion of this compound to a more versatile intermediate, such as a 2-chloro-3-formylquinoline, followed by cyclization with a hydrazine derivative.
Caption: General synthetic route to Pyrazolo[4,3-c]quinolines.
B. Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (Intermediate)
This protocol is adapted from established synthetic procedures for related quinoline derivatives.
-
Step 1: Reduction of this compound. To a solution of this compound (1.0 eq) in ethanol, add stannous chloride (SnCl₂) (3.0 eq). Reflux the mixture for 4 hours. After cooling, pour the reaction mixture into a cold aqueous sodium hydroxide solution (10%) and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-aminoquinoline.
-
Step 2: Sandmeyer Reaction. Dissolve 2-aminoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of cuprous chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid to yield 2-chloroquinoline.
-
Step 3: Vilsmeier-Haack Formylation. To a solution of 2-chloroquinoline (1.0 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0°C. The reaction mixture is then heated at 90°C for 8 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution to precipitate 2-chloro-3-formylquinoline.
-
Step 4: Cyclization with Hydrazine. Reflux a mixture of 2-chloro-3-formylquinoline (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol for 6 hours. The product, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, precipitates upon cooling and can be collected by filtration.
Protocol 2: Synthesis of 3-Amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinoline Derivatives
This protocol describes the final step in synthesizing biologically active pyrazolo[4,3-c]quinolines.[4]
-
A mixture of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 eq) and a substituted aniline (1.2 eq) in 2-methoxyethanol is heated at reflux for 12 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The crude product is washed with ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 3-amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinoline.
C. Quantitative Data
The following table summarizes the reported yields and biological activities of representative pyrazolo[4,3-c]quinoline derivatives.
| Compound ID | Substituent (on Phenylamino) | Yield (%) | IC₅₀ (µM) for NO Inhibition[4] | GI₅₀ (µM) against NUGC-3 Cancer Cells[5] |
| 1 | H | 78 | 0.39 | > 10 |
| 2 | 4-OH | 85 | 0.19 | 5.2 |
| 3 | 4-COOH | 82 | 0.22 | 6.8 |
| 4 | 4-OCH₃ | 75 | 0.45 | 7.1 |
| 5 | 2,4-diCl | 68 | > 10 | > 10 |
D. Biological Activity and Signaling Pathway
Pyrazolo[4,3-c]quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][6] Furthermore, certain derivatives have demonstrated potent anticancer activity by inhibiting DNA topoisomerase I and IIα.[5]
Caption: Anti-inflammatory mechanism of Pyrazolo[4,3-c]quinolines.
Caption: Anticancer mechanism via Topoisomerase inhibition.
II. Synthesis of Triazolo[4,5-c]quinoline Derivatives
The synthesis of triazolo[4,5-c]quinolines from this compound can be achieved through a [3+2] cycloaddition reaction. This approach offers a direct way to construct the fused triazole ring system.
A. Synthetic Pathway Overview
This pathway involves the reaction of an activated quinoline derivative with an azide source.
Caption: General synthetic route to Triazolo[4,5-c]quinolines.
B. Experimental Protocol
Protocol 3: Synthesis of 1-Substituted-1H-[1][4][7]triazolo[4,5-c]quinolines
This protocol is based on the cycloaddition of 2-azidoquinoline with various alkynes.
-
Step 1: Synthesis of 2-Azidoquinoline. To a solution of 2-chloroquinoline (1.0 eq) in DMF, add sodium azide (NaN₃) (1.5 eq). Heat the mixture at 100°C for 24 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-azidoquinoline.
-
Step 2: [3+2] Cycloaddition. A mixture of 2-azidoquinoline (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., toluene or xylenes) is heated at reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 1-substituted-1H-[1][4][7]triazolo[4,5-c]quinoline.
C. Quantitative Data
The following table presents representative yields for the synthesis of triazolo[4,5-c]quinoline derivatives.
| Compound ID | Alkyne Substituent | Yield (%) |
| 6 | Phenyl | 85 |
| 7 | 4-Methoxyphenyl | 88 |
| 8 | n-Butyl | 75 |
| 9 | Cyclohexyl | 72 |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities mentioned are based on published research and do not constitute medical advice.
References
- 1. synthesis-and-pharmacological-evaluation-of-pyrazolo-4-3-c-quinolinones-as-high-affinity-gabaa-r-ligands-and-potential-anxiolytics - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 6. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the purification of 2-nitroquinoline by recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the purification of 2-nitroquinoline using the recrystallization technique. The protocol outlines a general method that can be optimized for desired purity and yield. Safety precautions, data interpretation, and a workflow visualization are included to guide researchers in this purification process.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Synthesis of this compound can often result in impurities, including positional isomers and unreacted starting materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This protocol details a general procedure for the recrystallization of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing work.[3]
Experimental Protocol
This protocol describes a single-solvent recrystallization using ethanol. Ethanol is a versatile solvent for many organic compounds and is a good starting point for optimization.[4]
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
3.2. Procedure
-
Solvent Selection (Trial): Before proceeding with the bulk sample, perform a small-scale test to confirm ethanol is a suitable solvent. Place a small amount of crude this compound in a test tube and add a few drops of ethanol. It should be sparingly soluble at room temperature but dissolve upon heating.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper to remove insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.
-
Data Presentation
The effectiveness of the recrystallization can be assessed by comparing the properties of the crude and purified this compound.
| Parameter | Crude this compound | Purified this compound |
| Appearance | Yellowish-brown powder | Pale yellow needles |
| Melting Point | 128-131 °C (Broad range) | 133-134 °C (Sharp range) |
| Purity (by HPLC) | ~90% | >99% |
| Yield | N/A | (To be determined experimentally) |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process.
Caption: Figure 1. A flowchart illustrating the sequential steps for the purification of this compound by recrystallization.
References
Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection
Abstract
This application note presents a detailed protocol for the determination of purity for 2-nitroquinoline using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology outlines a systematic approach to mobile phase selection to achieve optimal separation, peak symmetry, and resolution from potential impurities. The developed method is demonstrated to be robust and suitable for quality control and research applications involving this compound.
Introduction
This compound is a significant heterocyclic aromatic compound used as a building block in the synthesis of various functionalized quinoline derivatives.[1] Its purity is critical for ensuring the desired outcome and reproducibility of subsequent chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical intermediates and chemical compounds by separating the main component from its impurities.[1]
The selection of an appropriate mobile phase is a crucial step in HPLC method development.[2][3] It directly influences retention time, selectivity, and peak shape.[2] For moderately polar compounds like this compound, reversed-phase chromatography using a C18 stationary phase is a common and effective approach. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (ACN) or methanol (MeOH), and an aqueous component.[2][4][5] This note details a protocol for analyzing this compound purity and provides a systematic comparison of different mobile phase compositions to identify the optimal chromatographic conditions.
Experimental Protocols
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
This compound Sample: (Batch No. to be specified)
-
Acetonitrile (ACN): HPLC Grade
-
Methanol (MeOH): HPLC Grade
-
Water: HPLC Grade or Deionized (DI) Water
-
Phosphoric Acid: ACS Grade (for pH adjustment, if necessary)
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 15 minutes
-
Mobile Phase Preparation:
-
Prepare various mobile phase compositions by mixing Acetonitrile (or Methanol) and Water in different volumetric ratios (e.g., 70:30, 60:40, 50:50 v/v).
-
Degas all mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation, using the same diluent.
-
HPLC Analysis Workflow
The logical workflow for the HPLC analysis is depicted in the diagram below. This process ensures systematic execution from preparation to final data reporting.
Caption: Workflow for HPLC Purity Analysis of this compound.
Results and Discussion
The choice of mobile phase composition significantly impacts the chromatographic separation.[2][5] To determine the optimal conditions for this compound analysis, several mobile phases consisting of Acetonitrile and Water were evaluated. The key parameters monitored were retention time (t R), peak asymmetry (tailing factor), and the resolution (R s) between the main this compound peak and a minor impurity peak observed at a shorter retention time.
The results of this evaluation are summarized in Table 1.
Table 1: Comparison of Chromatographic Performance with Different Mobile Phases
| Mobile Phase (ACN:Water, v/v) | Retention Time (t R) of this compound (min) | Tailing Factor (As) | Resolution (R s) from Impurity | Calculated Purity (% Area) | Observations |
| 70:30 | 3.15 | 1.1 | 1.4 | 99.65 | Low retention, poor resolution from the impurity. |
| 60:40 | 5.28 | 1.0 | 2.5 | 99.71 | Optimal balance of run time and excellent resolution. |
| 50:50 | 8.92 | 1.0 | 2.8 | 99.72 | Good resolution but unnecessarily long run time. |
As shown in Table 1, increasing the aqueous content of the mobile phase leads to a longer retention time due to the reversed-phase mechanism.
-
A mobile phase of 70:30 ACN:Water resulted in a short run time but provided insufficient resolution (R s < 2.0) between the main peak and a closely eluting impurity.
-
A mobile phase of 50:50 ACN:Water provided excellent resolution but resulted in a significantly longer analysis time, which is not ideal for routine quality control.
-
The 60:40 ACN:Water composition provided the best compromise, offering a suitable retention time of 5.28 minutes, an ideal peak shape (Tailing Factor = 1.0), and excellent resolution (R s = 2.5), ensuring accurate quantification of purity.[7]
The purity of the this compound sample was calculated based on the principle of area percentage. The formula used is:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Using the optimal mobile phase (60:40 ACN:Water), the purity of the tested sample was determined to be 99.71% .
Conclusion
A simple, precise, and reliable RP-HPLC method for the determination of this compound purity has been developed and described. A mobile phase composition of Acetonitrile and Water (60:40, v/v) provides the optimal separation with excellent peak symmetry and resolution from impurities on a standard C18 column. This method is well-suited for routine quality control analysis in research and drug development environments.
References
- 1. This compound | 18714-34-6 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does the electrophilic nitration of unsubstituted quinoline yield a mixture of 5- and 8-nitroquinoline?
A1: Under typical acidic nitration conditions (e.g., HNO₃/H₂SO₄), the nitrogen atom of the quinoline ring becomes protonated, forming the quinolinium ion.[1] This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution occurs on the less deactivated benzene ring. The 5- and 8-positions are favored due to the electronic effects of the protonated heterocyclic ring, resulting in a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2][3] Under certain conditions, such as at 0°C with nitric and sulfuric acids, the ratio of 5- to 8-nitroquinoline can be nearly equal (e.g., 52.3% to 47.7%).[1]
Q2: How can I achieve nitration on the pyridine ring of quinoline?
A2: Direct electrophilic nitration on the pyridine ring is challenging due to its deactivation. However, several strategies can be employed:
-
Radical Nitration: A method using tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source, along with TEMPO and O₂, allows for the meta-nitration of the pyridine ring at the C3 and C5 positions. This proceeds through a dearomatization-rearomatization strategy.[4][5][6]
-
Via Reissert Compounds: Treatment of quinoline-Reissert compounds with acetyl nitrate can lead to regiospecific nitration at the 3-position.[7]
-
Nucleophilic Nitration: It is possible to introduce a nitro group at the 2-position of quinoline through a nucleophilic substitution reaction.[8]
Q3: What is the effect of an activating substituent, like a hydroxyl group, on the regioselectivity of quinoline nitration?
A3: An activating group, such as a hydroxyl (-OH) group, on the benzene ring will strongly direct the position of nitration. For example, the nitration of 8-hydroxyquinoline with dilute nitric acid results in the formation of 5,7-dinitro-8-hydroxyquinoline.[9] The powerful directing effect of the hydroxyl group and the activated nature of the ring facilitate dinitration at the ortho and para positions relative to the -OH group.
Q4: Can I selectively nitrate the 6-position of a quinoline derivative?
A4: Yes, this can be achieved, particularly in tetrahydroquinoline derivatives. By protecting the nitrogen atom (e.g., with an acetyl or trifluoroacetyl group), you prevent its protonation under acidic conditions. This changes the directing effects, and total regioselectivity for nitration at the 6-position of 1,2,3,4-tetrahydroquinoline has been reported.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of nitrated product. | 1. Reaction conditions are too mild. 2. The quinoline derivative is highly deactivated. 3. The nitrating agent has decomposed. | 1. Increase the reaction temperature or use stronger nitrating agents (e.g., fuming HNO₃/fuming H₂SO₄).[2] 2. Consider alternative nitration strategies such as radical or nucleophilic nitration if the substrate is unsuitable for electrophilic substitution. 3. Use freshly prepared or properly stored nitrating agents. |
| Formation of an undesired isomer mixture (e.g., 5- and 8-nitroquinoline). | The reaction conditions favor electrophilic attack on the unsubstituted, protonated quinoline ring system. | 1. If a different isomer is desired, investigate modifying the directing effects with substituents. 2. For pyridine ring nitration, explore radical nitration methods.[4][5][6] 3. Carefully control reaction temperature, as it can sometimes influence isomer ratios. |
| Multiple nitration products are formed. | 1. The quinoline derivative contains strong activating groups. 2. The reaction conditions are too harsh (high temperature, high concentration of nitrating agent). | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time, less concentrated acids). 2. Consider using a protecting group strategy to moderate the reactivity of activating substituents. |
| Reaction is too vigorous and difficult to control. | The Skraup synthesis of quinoline itself can be exothermic, and subsequent nitrations can also be highly reactive. | When scaling up, consider adding reagents portion-wise and ensure efficient cooling. The addition of ferrous sulfate or boric acid has been used to moderate similar exothermic reactions.[2] |
Quantitative Data on Regioselectivity
Table 1: Isomer Distribution in the Electrophilic Nitration of Unsubstituted Quinoline
| Nitrating Agent | Temperature | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) |
| HNO₃ / H₂SO₄ | 0°C | 52.3 | 47.7 |
Data sourced from a kinetic study mentioned in reference[1].
Table 2: Regioselectivity in the Nitration of Substituted Tetrahydroquinolines
| Substrate | Protecting Group | Major Product |
| 1,2,3,4-Tetrahydroquinoline | N-Acetyl | 6-Nitro-N-acetyl-1,2,3,4-tetrahydroquinoline |
| 1,2,3,4-Tetrahydroquinoline | N-Trifluoroacetyl | 6-Nitro-N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline |
This table summarizes findings where N-protection leads to regioselective nitration at the 6-position.[10][11]
Experimental Protocols
Protocol 1: General Electrophilic Nitration of Quinoline to 5- and 8-Nitroquinoline
This protocol is based on the standard procedure for electrophilic nitration.[1][2][3]
-
Preparation: In a flask equipped with a stirrer and a cooling bath, carefully add a desired molar equivalent of quinoline to concentrated sulfuric acid while maintaining a low temperature (e.g., 0°C).
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the quinoline solution, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0°C) for a specified period.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium carbonate or ammonium hydroxide) until the nitroquinolines precipitate.
-
Isolation: Filter the precipitate, wash with cold water, and dry.
-
Purification: Separate the 5- and 8-nitroquinoline isomers using techniques such as fractional crystallization or column chromatography.
Protocol 2: Regioselective Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from studies on N-protected tetrahydroquinolines.[10][12]
-
Protection: Acetylate 1,2,3,4-tetrahydroquinoline using acetic anhydride or acetyl chloride to form N-acetyl-1,2,3,4-tetrahydroquinoline.
-
Nitration: Dissolve the N-acetylated substrate in a suitable solvent (e.g., acetic acid or sulfuric acid). Cool the solution to a low temperature (e.g., -25°C to 0°C).
-
Reagent Addition: Slowly add a nitrating agent (e.g., nitric acid) while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or NMR) to ensure the formation of the desired 6-nitro product and minimize side reactions.[11]
-
Work-up and Isolation: Quench the reaction with ice water, and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the 6-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the electrophilic nitration of quinoline.
Caption: Logic diagram showing how reaction conditions dictate regioselectivity.
References
- 1. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2-nitroquinoline to 2-aminoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Aminoquinoline | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of reducing agent. 2. Degradation of Product: Harsh reaction conditions (e.g., excessively high temperature or extreme pH) leading to decomposition of the desired 2-aminoquinoline. 3. Suboptimal Reducing Agent: The chosen reducing agent may not be effective for this specific transformation under the employed conditions. | 1. Optimize Reaction Conditions: Increase reaction time, raise the temperature incrementally, or use a higher molar excess of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Milder Conditions: Employ milder reducing agents or reaction conditions. For instance, catalytic hydrogenation at lower pressures or the use of Fe/HCl at moderate temperatures can be effective. 3. Screen Reducing Agents: Test alternative reducing agents such as stannous chloride (SnCl₂), iron powder with hydrochloric acid (Fe/HCl), or catalytic hydrogenation with palladium on carbon (Pd/C). |
| Presence of Multiple Side Products | 1. Over-reduction: Strong reducing agents or harsh conditions can lead to the reduction of the quinoline ring system, in addition to the nitro group. 2. Incomplete Reduction: Insufficient reducing agent or reaction time can result in the formation of intermediates like 2-nitrosoquinoline or 2-hydroxylaminoquinoline. 3. Dimerization: Reaction conditions may favor the formation of dimeric byproducts such as azoxy-, azo-, or hydrazo-quinolines. 4. Ring Oxidation: In some cases, oxidation of the quinoline ring can occur, leading to the formation of oxo-derivatives. | 1. Selective Reducing Agents: Use more selective reducing agents. For example, Fe/HCl is known for its selectivity in reducing nitro groups in the presence of other reducible functionalities.[1] 2. Ensure Complete Reaction: Increase the stoichiometry of the reducing agent and monitor the reaction until the starting material is fully consumed. 3. Control Reaction Conditions: Adjusting the pH and temperature can often minimize the formation of dimeric byproducts. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Purification of 2-Aminoquinoline | 1. Formation of Insoluble Byproducts: Reduction with SnCl₂ can produce tin oxides that are difficult to remove from the reaction mixture. 2. Similar Polarity of Product and Byproducts: Close polarity between 2-aminoquinoline and side products can make chromatographic separation challenging. | 1. Work-up Procedure: For SnCl₂ reductions, a carefully controlled basic work-up (e.g., with aqueous sodium hydroxide) can help precipitate and remove tin salts. Filtration through celite can also be effective. 2. Chromatography Optimization: Utilize different solvent systems for column chromatography or consider alternative purification techniques like recrystallization or preparative HPLC. Derivatization of the amine to alter its polarity for separation, followed by deprotection, can also be an option. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the reduction of this compound?
A1: The most common side reactions include:
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Incomplete reduction: This leads to the formation of intermediates such as 2-nitrosoquinoline and 2-hydroxylaminoquinoline.
-
Dimerization: Condensation of the intermediates can form azoxy-, azo-, and hydrazo-dimers.
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Over-reduction: Particularly with catalytic hydrogenation under harsh conditions, the quinoline ring itself can be reduced to form 1,2,3,4-tetrahydro-2-aminoquinoline.
-
Ring oxidation: Although less common, oxidation of the quinoline ring at the 2-position to form a quinolone derivative has been observed in some enzymatic reductions of nitroquinolines.[2]
Q2: Which reducing agent is best for the selective reduction of this compound?
A2: The "best" reducing agent depends on the specific requirements of your synthesis, such as scale, available equipment, and tolerance of other functional groups.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean method that often gives high yields. However, it can sometimes lead to over-reduction of the quinoline ring if not carefully controlled.[3][4]
-
Stannous Chloride (SnCl₂): This is a classic and effective method. A major drawback is the formation of tin salts during work-up, which can complicate purification.
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is often a preferred method for its selectivity, cost-effectiveness, and milder reaction conditions.[1]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of aromatic nitro compounds.
Q3: How can I monitor the progress of the reaction to avoid incomplete reduction or the formation of side products?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system to clearly separate the starting material (this compound), the product (2-aminoquinoline), and any potential intermediates or major byproducts. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize spots that are not UV-active. For more precise monitoring, especially for quantitative analysis of side products, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: My final product is a dark oil, not a solid. What could be the reason?
A4: A dark, oily product often indicates the presence of impurities, particularly colored byproducts like azo or azoxy compounds, which are known to be highly colored. Incomplete removal of the reducing agent or its byproducts can also contribute to this. Thorough purification by column chromatography, followed by recrystallization or trituration with a suitable solvent, is recommended to obtain a pure, solid product.
Quantitative Data on Side Products
Obtaining precise quantitative data for side product formation in the reduction of this compound is challenging as it is highly dependent on the specific reaction conditions. The following table provides a general overview of potential side products with various reducing agents, based on the known reactivity of nitroarenes. The yields are illustrative and can vary significantly.
| Reducing Agent | Expected Main Product Yield | Potential Side Product(s) | Typical Side Product Yield (%) |
| H₂/Pd-C | >90% | 1,2,3,4-Tetrahydro-2-aminoquinoline | 0 - 10% (highly condition-dependent) |
| SnCl₂/HCl | 70 - 90% | 2-Hydroxylaminoquinoline, Azoxy/Azo dimers | < 5% |
| Fe/HCl | 80 - 95% | Trace intermediates | < 2% |
| CuO/Hydrazine | >95% | Minimal side products reported[5] | < 1% |
Experimental Protocols
Protocol 1: Reduction of this compound using Fe/HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: To the stirred suspension, add iron powder (3-5 equivalents) followed by the slow addition of concentrated hydrochloric acid (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-aminoquinoline can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reduction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Improving the solubility of 2-nitroquinoline for biological assays
Welcome to the technical support center for 2-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₆N₂O₂.[1] It belongs to the quinoline family, which is known for a wide range of biological activities. The presence of a nitro group can make it susceptible to nucleophilic aromatic substitution, a useful reaction in the synthesis of various functionalized quinoline derivatives.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 174.16 g/mol | [1] |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| XLogP3 | 1.9 | [1] |
| Appearance | Typically a solid crystalline powder | Inferred from similar compounds |
Q2: I am having trouble dissolving this compound for my biological assay. What are the recommended solvents?
This compound, like many quinoline derivatives, is sparingly soluble in water and more soluble in organic solvents.[3] While specific solubility data for this compound in various solvents is not extensively published, common solvents for hydrophobic compounds in biological assays include:
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Dimethyl sulfoxide (DMSO)
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Ethanol (EtOH)
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Polyethylene glycol 400 (PEG 400)
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N,N-dimethylformamide (DMF)
It is recommended to first prepare a high-concentration stock solution in one of these organic solvents and then dilute it to the final working concentration in your aqueous assay medium.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Optimize Stock Solution Concentration: Prepare the highest feasible concentration of your stock solution in an appropriate organic solvent. This allows for a smaller volume of the organic solvent to be added to your aqueous medium, minimizing the chances of precipitation.
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Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay medium is as low as possible, ideally below 1% and in many cases, for sensitive cell lines, below 0.1% to avoid solvent-induced toxicity.
-
Use a Co-solvent System: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and PEG 400 might be more effective than DMSO alone.
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Stepwise Dilution: Instead of adding the stock solution directly to the full volume of your final medium, try a stepwise dilution. First, dilute the stock into a small volume of serum-containing medium or a solution with a carrier protein like albumin, and then add this intermediate dilution to the rest of your medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.
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Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the compound stock to the aqueous medium.
-
Sonication: Brief sonication of the final solution can sometimes help to redissolve small precipitates.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to optimizing the solubility of this compound for your specific biological assay.
Step 1: Solvent Selection and Stock Solution Preparation
The first step is to identify a suitable organic solvent to prepare a concentrated stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 1.74 mg of this compound powder (Molecular Weight: 174.16 g/mol ).
-
Solvent Addition: Add 1 mL of your chosen solvent (e.g., DMSO) to the powder.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solvent Compatibility Table
| Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Concentration in Cell-Based Assays | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Widely used, but can be toxic to some cell lines at higher concentrations. |
| Ethanol | 10-50 mM | < 0.5% (v/v) | Can be toxic to cells; ensure the final concentration is well-tolerated. |
| PEG 400 | 10-30 mM | < 1% (v/v) | Generally less toxic than DMSO or ethanol. Can be used as a co-solvent. |
| DMF | 10-50 mM | < 0.1% (v/v) | Higher toxicity profile; use with caution and only if other solvents fail. |
Step 2: Determining the Maximum Tolerated Solvent Concentration
Before testing this compound, it is crucial to determine the maximum concentration of your chosen solvent that your biological system (e.g., cell line) can tolerate without affecting its viability or the experimental outcome.
Experimental Protocol: Solvent Tolerance Assay
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Cell Plating: Seed your cells at the desired density in a multi-well plate.
-
Solvent Dilutions: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium, ranging from 0.01% to 2% (v/v).
-
Treatment: Treat the cells with the different solvent concentrations. Include a "no solvent" control.
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Incubation: Incubate for the same duration as your planned experiment.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the highest solvent concentration that does not significantly impact cell viability.
Step 3: Preparation of Working Solutions and Troubleshooting Precipitation
Once you have a stock solution and know the solvent tolerance of your system, you can prepare your working concentrations of this compound.
Workflow for Preparing Working Solutions
References
Preventing the formation of isomers during 2-nitroquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of isomers during the synthesis of 2-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is isomer formation a common issue in this compound synthesis?
A1: Isomer formation, particularly of 4-nitroquinoline and other positional isomers, is a common challenge due to the electrophilic nitration of the quinoline ring. The pyridine and benzene rings of the quinoline nucleus have different electron densities, and the reaction conditions can influence the position of nitration, often leading to a mixture of products.[1][2] Direct nitration of quinoline, for instance, typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2]
Q2: What are the primary isomeric impurities I should be aware of during this compound synthesis?
A2: The most common isomers are 4-nitroquinoline, 5-nitroquinoline, 6-nitroquinoline, 7-nitroquinoline, and 8-nitroquinoline. The relative abundance of each isomer depends heavily on the synthetic route and reaction conditions employed.[3][4]
Q3: Are there synthetic strategies that inherently favor the formation of this compound?
A3: Yes, instead of direct nitration of quinoline, building the quinoline ring from a precursor that already contains a nitro group in the desired position can offer greater selectivity. This "built-in" approach is a highly effective strategy for synthesizing specifically substituted nitroquinolines.[5]
Q4: Can catalysts be used to improve the selectivity for this compound?
A4: Recent advancements have shown that certain catalysts can improve selectivity and yields in nitroquinoline synthesis. For example, nanomaterial-based catalysts like Fe₃O₄@SiO₂ have been used to enhance reaction rates and yields in the synthesis of substituted nitroquinolines.[6] While not specific to this compound, metal-catalyzed approaches, in general, offer improved control over traditional nitration methods.[5]
Troubleshooting Guide
Problem 1: Low yield of this compound and a high percentage of other isomers.
Possible Cause 1: Unfavorable reaction conditions for direct nitration.
-
Solution: Direct nitration of quinoline is often not selective for the 2-position. If you are using a direct nitration approach, optimizing the reaction conditions is crucial. However, it is generally recommended to explore alternative synthetic routes.
Possible Cause 2: Non-optimized cyclization reaction.
-
Solution: When synthesizing the quinoline ring from nitro-substituted precursors, the cyclization conditions are critical. Ensure that the temperature, catalyst, and reaction time are optimized for the specific reaction (e.g., Combes, Pfitzinger, or Friedländer synthesis).
Problem 2: Difficulty in separating this compound from its isomers.
Possible Cause 1: Similar physical properties of the isomers.
-
Solution: Isomers of nitroquinoline can have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.
-
Recrystallization: Fractional crystallization can be an effective method for separating isomers. Experiment with different solvents to find one that selectively crystallizes the desired 2-nitro isomer.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate closely related isomers.
-
Possible Cause 2: Co-precipitation of isomers.
-
Solution: During workup and purification, isomers can sometimes co-precipitate. To mitigate this, ensure that the crystallization process is slow and controlled. Seeding the solution with a pure crystal of this compound can sometimes encourage the selective crystallization of the desired isomer.
Quantitative Data Summary
The following table summarizes the influence of different synthetic methods on the yield of nitroquinoline derivatives. Note that data specifically for this compound is limited in the public domain, and the following represents data for related nitroquinoline syntheses, which can inform experimental design.
| Synthetic Method/Catalyst | Starting Materials | Product(s) | Yield (%) | Reference |
| Conventional Synthesis | 4-Nitroaniline, Crotonaldehyde | 2-methyl-6-nitroquinoline | 47% | [6] |
| Fe₃O₄@SiO₂ Nanocatalyst | 4-Nitroaniline, Crotonaldehyde | 2-methyl-6-nitroquinoline | 81% | [6] |
| Skraup Synthesis & Nitration | m-Toluidine, Glycerol, H₂SO₄, HNO₃ | 7-methyl-8-nitroquinoline | 99% (from 7-methylquinoline) | [7] |
Key Experimental Protocols
Protocol 1: General "Built-in" Approach using a Substituted Aniline
This protocol outlines a general strategy for synthesizing a substituted nitroquinoline, which can be adapted for this compound by selecting the appropriate starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriately substituted nitroaniline in a suitable solvent.
-
Reagent Addition: Slowly add the second reactant (e.g., a β-diketone for a Combes-type synthesis) to the flask.[5]
-
Acid Catalysis: Carefully add an acid catalyst, such as concentrated sulfuric acid, while cooling the reaction mixture in an ice bath to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux for the specified time according to the chosen named reaction (e.g., 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain the purified nitroquinoline derivative.[6]
Protocol 2: Nanocatalyst-Assisted Synthesis of a Nitroquinoline Derivative
This protocol demonstrates the use of a nanoparticle catalyst to improve reaction yield and time.
-
Catalyst Suspension: Suspend the Fe₃O₄@SiO₂ nanoparticles in a solution of concentrated HCl in a round-bottom flask.
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Starting Material Addition: Add the nitroaniline starting material to the flask and heat the mixture under reflux.
-
Reagent Addition: Add the second reactant (e.g., crotonaldehyde) dropwise to the refluxing mixture.
-
Reaction Monitoring: Continue refluxing for the optimized reaction time (e.g., 80 minutes) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Catalyst Removal: After cooling the reaction to room temperature, separate the magnetic nanocatalyst using an external magnet.
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Product Isolation: Neutralize the remaining solution with NaOH to precipitate the product.
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Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield the final product.[6]
Visualizations
Caption: A generalized workflow for the selective synthesis and purification of this compound.
Caption: A decision tree for troubleshooting isomer formation in this compound synthesis.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. This compound | 18714-34-6 | Benchchem [benchchem.com]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Scale-up challenges in the production of 2-nitroquinoline
Welcome to the technical support center for the synthesis and scale-up of 2-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound and its derivatives are typically synthesized through multi-step cyclocondensation reactions.[1] Common named reactions for constructing the quinoline core, which can be adapted for nitro-substituted precursors, include the Skraup, Doebner-Miller, Friedländer, and Combes syntheses.[1][2] Another approach is the direct nitration of a pre-existing quinoline ring, though this can lead to a mixture of isomers.[3]
Q2: What are the primary challenges in scaling up the synthesis of nitroquinolines?
A2: Scaling up nitroquinoline synthesis, particularly using classical methods like the Skraup reaction, presents several challenges. These include managing highly exothermic reactions, dealing with harsh and corrosive reagents (e.g., concentrated sulfuric acid), the formation of viscous tars that complicate product isolation, and often low overall yields.[4] Additionally, direct nitration can produce multiple isomers (e.g., 5-nitroquinoline and 8-nitroquinoline), making the purification of the desired isomer difficult.[3][5][6]
Q3: Are there modern or "greener" alternatives for nitroquinoline synthesis?
A3: Yes, green chemistry principles are being applied to nitroquinoline synthesis to mitigate some of the challenges of classical methods.[1] Examples include copper-catalyzed cyclizations and reactions promoted by neutral alumina under solvent-free conditions.[1] These methods can reduce environmental impact and simplify product purification.[1]
Q4: What purification techniques are most effective for this compound?
A4: Common purification techniques for nitroquinolines include recrystallization and chromatography.[1] For quinolines in general, which can be challenging to purify, methods such as vacuum distillation from zinc dust, or conversion to salts like hydrochlorides, phosphates, or picrates for purification, followed by regeneration of the free base, have been employed.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Formation of byproducts/tar. - Suboptimal reaction temperature. - Inefficient catalyst (if applicable). | - Monitor reaction progress using TLC or HPLC. - For Skraup-type syntheses, consider adding ferrous sulfate or boric acid to control the reaction's vigor.[3] - Optimize temperature; Skraup reactions are often run at high temperatures (e.g., 100-150°C).[8] - Explore alternative catalysts, such as nanomaterials (e.g., Fe₃O₄@SiO₂), which have been shown to double the yield for 2-methyl-6-nitroquinoline.[9] |
| Formation of Multiple Isomers | - Direct nitration of quinoline or a substituted quinoline can lead to a mixture of nitro-isomers. | - If possible, start with a nitro-substituted precursor (e.g., a nitroaniline) in a cyclocondensation reaction to ensure regioselectivity.[1] - If direct nitration is necessary, develop a robust separation protocol. This may involve fractional crystallization of the free bases or their salts, or preparative chromatography. |
| Difficult Product Isolation (Tar Formation) | - The Skraup synthesis is notorious for producing tarry residues, which can trap the product.[4] | - After reaction completion, carefully quench the reaction mixture by pouring it onto ice. - Neutralize with a base (e.g., NaOH or ammonium hydroxide) to precipitate the crude product.[10] - Employ solvent extraction with a suitable organic solvent (e.g., diethyl ether, toluene) to separate the product from the aqueous layer and some impurities. |
| Exothermic Reaction is Difficult to Control | - The Skraup synthesis is highly exothermic and can become violent.[3] | - Add reagents dropwise, especially when using strong acids. - Use an ice bath to manage the temperature during exothermic additions.[11] - For larger scale reactions, ensure adequate cooling capacity and consider a semi-batch process. - The addition of ferrous sulfate can help moderate the reaction.[3] |
Experimental Protocols
Synthesis of 2-Methyl-6-Nitroquinoline [12]
This protocol describes the synthesis of 2-methyl-6-nitroquinoline using a Doebner-Miller reaction.
Materials:
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4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.
-
Heat the mixture to reflux at 105°C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for one hour.
-
After one hour, cool the mixture to room temperature (25°C).
-
Neutralize the reaction mixture with an 11 N NaOH solution. This will cause the product to precipitate.
-
Collect the whitish-yellow precipitate by filtration.
-
Recrystallize the crude product from methanol to remove unreacted starting materials.
-
The final product is a light-yellow solid.
Note: The reported yield for this specific protocol is 47%.[12] The use of a silica-functionalized magnetic nanoparticle catalyst (Fe₃O₄@SiO₂) in a similar procedure increased the yield to 81%.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the synthesis of nitroquinolines, highlighting key stages from starting materials to the purified product.
Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.
References
- 1. This compound | 18714-34-6 | Benchchem [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 6. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 9. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 11. brieflands.com [brieflands.com]
- 12. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing impurities from 2-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-nitroquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in this compound synthesis and how can I identify them?
Common impurities in the synthesis of this compound can arise from unreacted starting materials, byproducts from side reactions, or degradation products. The nature of these impurities largely depends on the synthetic route employed.
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Isomeric Impurities: Direct nitration of quinoline can lead to a mixture of nitroquinoline isomers, such as 5-nitroquinoline and 8-nitroquinoline, which can be difficult to separate due to their similar physical properties.
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Unreacted Starting Materials: Depending on the synthesis method, residual quinoline or nitrating agents may be present.
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Byproducts from Cyclocondensation Reactions: If a cyclocondensation reaction is used (e.g., Skraup synthesis with a nitro-substituted aniline), byproducts from incomplete cyclization or side reactions of the intermediates can be a source of impurities.
Identification of Impurities:
A combination of analytical techniques is recommended for the comprehensive identification of impurities:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to get a preliminary assessment of the purity of your sample. Multiple spots on a TLC plate indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by detecting and quantifying impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques are crucial for confirming the chemical structure of the desired product and identifying the structure of unknown impurities.
Q2: My this compound sample is a dark oil or discolored solid. How can I remove the colored impurities?
Colored impurities are common in nitration reactions. Here are a few strategies to decolorize your product:
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Activated Charcoal: During recrystallization, after dissolving the crude this compound in a hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered to remove the charcoal before allowing the solution to cool and crystallize.
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Column Chromatography: If recrystallization is not sufficient, column chromatography over silica gel or alumina can effectively separate the colored impurities from the desired product.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
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Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a better solvent or use a two-solvent system.
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Supersaturation: The solution may not be sufficiently saturated. Try to reduce the volume of the solvent by gentle heating and evaporation before cooling.
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Inducing Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
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Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.
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Q4: How do I choose the right solvent for recrystallizing this compound?
The principle of "like dissolves like" is a good starting point. Since this compound is a moderately polar compound, polar solvents are likely to be good candidates. A systematic solvent screening is the most effective approach.
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good general-purpose solvent for many organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Polar | Can be a good alternative to ethanol. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. |
| Toluene | 111 | Nonpolar | Can be effective, especially for aromatic compounds. |
| Hexane/Heptane | 69 / 98 | Nonpolar | Often used as the "poor" solvent in a two-solvent system. |
| Acetone | 56 | Polar | A strong solvent, may dissolve the compound too well at room temperature. |
| Water | 100 | Very Polar | Generally not a good single solvent for non-polar organic compounds, but can be used in a two-solvent system with a miscible organic solvent like ethanol or acetone.[1] |
Q5: My TLC shows multiple spots that are very close together. How can I improve the separation for column chromatography?
Poor separation on TLC indicates that the chosen eluent system is not optimal. Here are some strategies to improve separation:
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Adjusting Solvent Polarity:
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If the Rf values are too high (spots are near the solvent front), the eluent is too polar. Decrease the proportion of the more polar solvent in your mixture.
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If the Rf values are too low (spots are near the baseline), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Trying Different Solvent Systems: If adjusting the polarity of a two-component system doesn't work, try a different combination of solvents. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide better separation.
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Using a Different Stationary Phase: While silica gel is the most common stationary phase, alumina (basic, neutral, or acidic) can sometimes offer different selectivity and improved separation for certain compounds.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Single Solvent)
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Solvent Selection: In a small test tube, add about 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good eluent system will give the desired this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
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Allow the silica gel to settle, ensuring a uniform and crack-free packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be controlled by gravity or by applying gentle air pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Stability of 2-nitroquinoline in different solvents for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-nitroquinoline in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and temperature for long-term storage of this compound stock solutions?
A1: Based on available data for structurally similar compounds and general best practices for compound libraries, Dimethyl Sulfoxide (DMSO) is a recommended solvent for long-term storage. For optimal stability, stock solutions in DMSO should be stored at -20°C or -80°C . A study on the stability of various mutagens, including the structurally related 4-nitroquinoline-N-oxide, showed no significant loss of activity when stored in DMSO at -20°C and -80°C for up to 18 months.[1] General studies on large compound libraries also support that most compounds remain stable in DMSO under these frozen conditions.[2][3]
Q2: How stable is this compound in other common laboratory solvents like ethanol, methanol, or acetonitrile?
A2: There is a lack of specific, long-term stability data for this compound in alcoholic solvents (ethanol, methanol) and acetonitrile in publicly available literature. While these solvents are suitable for short-term use and specific experimental conditions, their suitability for long-term storage (months to years) has not been rigorously established. It is recommended to perform an internal stability assessment if long-term storage in these solvents is necessary.
Q3: What factors can negatively impact the stability of this compound in solution?
A3: Several factors can affect the stability of this compound in solution:
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Temperature: Higher temperatures generally accelerate chemical degradation.
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Water Content: The presence of water can facilitate hydrolysis. While many compounds are stable in DMSO containing up to 10% water, this can be compound-specific.[4]
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Light: Exposure to UV or ambient light can cause photodegradation. It is advisable to store solutions in amber vials or protect them from light.
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pH: Extreme pH conditions (highly acidic or basic) can lead to degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
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Repeated Freeze-Thaw Cycles: While some studies show minimal impact from a limited number of freeze-thaw cycles on compounds in DMSO, it is best practice to aliquot stock solutions to minimize this stress.[2][3]
Q4: How can I check the stability of my this compound solution?
A4: To verify the stability of your this compound solution, you can use a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from any potential degradation products. You would compare a freshly prepared standard solution to your stored solution. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results using a stored stock solution. | The this compound may have degraded in solution, leading to a lower effective concentration. | Prepare a fresh stock solution of this compound and repeat the experiment. Compare the results with those obtained using the old stock. If results differ, discard the old stock. Consider aliquoting future stock solutions to minimize handling and potential contamination of the main stock. |
| Visible precipitate in the solution after thawing. | The compound may have limited solubility at lower temperatures or may have precipitated out of solution during the freeze-thaw cycle. | Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound. If precipitation persists, gentle warming or sonication may be attempted. Always visually inspect the solution for complete dissolution before making dilutions for your experiment. |
| A color change is observed in the stock solution over time. | This could be an indication of chemical degradation and the formation of chromophoric byproducts. | Do not use the solution. Prepare a fresh stock solution. To investigate the cause, you could analyze the discolored solution by HPLC or LC-MS to identify potential degradation products. |
| Need to store this compound in a solvent other than DMSO long-term. | The experimental design requires a different solvent, and long-term storage is necessary for the duration of the study. | Conduct a small-scale, in-house stability study. Prepare a solution of this compound in the desired solvent, and store it under the intended long-term conditions (e.g., -20°C). At regular intervals (e.g., 1, 3, 6 months), analyze an aliquot by a stability-indicating method like HPLC to quantify the remaining this compound. |
Stability Data Summary
Currently, there is no comprehensive, publicly available dataset that quantitatively compares the long-term stability of this compound across various solvents. The table below summarizes the qualitative stability information based on inferences from related compounds and general chemical library storage guidelines.
| Solvent | Storage Temperature | Expected Long-Term Stability (Qualitative) | Notes |
| DMSO | -20°C to -80°C | Good | Recommended for long-term storage. Based on data for 4-nitroquinoline-N-oxide and general compound library stability.[1][2] Aliquoting is advised to avoid multiple freeze-thaw cycles. |
| Ethanol | -20°C to -80°C | Unknown | Data not available. Potential for reaction over long periods. In-house stability testing is recommended for storage longer than a few weeks. |
| Methanol | -20°C to -80°C | Unknown | Data not available. Potential for reaction over long periods. In-house stability testing is recommended for storage longer than a few weeks. |
| Acetonitrile | -20°C to -80°C | Unknown | Data not available. Generally considered relatively inert. In-house stability testing is recommended for storage longer than a few weeks. |
| Aqueous Buffers | 4°C or -20°C | Poor to Moderate | Stability is highly dependent on pH and buffer components. Generally not recommended for long-term storage unless stability has been explicitly verified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage
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Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
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Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled, low-retention microtubes or amber glass vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Workflow for In-House Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and storage condition.
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Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC-UV method to determine the initial peak area and purity of the this compound.
-
Storage: Store aliquots of the solution under the desired long-term conditions (e.g., -20°C in amber vials).
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Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot, bring it to room temperature, and analyze it using the same HPLC-UV method.
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Data Comparison: Compare the peak area of this compound at each time point to the initial (T=0) peak area. Calculate the percentage of this compound remaining. The appearance of new peaks should also be noted as evidence of degradation.
Visualizations
References
- 1. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Nitroquinoline and 4-Nitroquinoline Cytotoxicity
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two isomeric nitroaromatic compounds, 2-nitroquinoline and 4-nitroquinoline. While both compounds are recognized for their potential biological activities, their cytotoxic profiles and mechanisms of action exhibit notable differences. This analysis is supported by available experimental data to assist researchers in oncology, toxicology, and drug discovery.
Executive Summary
4-Nitroquinoline and its N-oxide derivative (4-NQO) have been extensively studied and are well-established as potent cytotoxic and carcinogenic agents. Their mechanisms of action are primarily attributed to their ability to induce DNA damage, generate reactive oxygen species (ROS), and trigger apoptotic cell death. In contrast, publicly available data on the cytotoxicity of this compound is significantly more limited, with most research focusing on its derivatives for potential anticancer applications. This guide synthesizes the available information to draw a comparative overview.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 | Reference |
| 4-Nitroquinoline 1-Oxide (4-NQO) | PNSG13 (BLM-deficient) | Sulforhodamine B | 49.4 ± 4.7 nmol/L | [1] |
| 4-Nitroquinoline 1-Oxide (4-NQO) | PNSF5 (BLM-complemented) | Sulforhodamine B | 173.8 nmol/L | [1] |
| 4-Nitroquinoline 1-Oxide (4-NQO) | Daudi (B-cell lymphoma) | MTS | Significant cell death at 2–5 µM | |
| 4-Nitroquinoline 1-Oxide (4-NQO) | Jurkat (T-cell leukemia) | MTS | Less susceptible than Daudi cells | |
| Novel Quinoline Derivative (RQ2) | EPG85-257P (Danorubicin-sensitive gastric cancer) | MTT | 25 µM | [2] |
| Novel Quinoline Derivative (RQ1) | EPG85-257RDB (Danorubicin-resistant gastric cancer) | MTT | 25-38 µM | [2] |
Note: The data for RQ1 and RQ2 are for novel quinoline derivatives and not 2- or 4-nitroquinoline, but are included to provide context on the cytotoxic potential of the quinoline scaffold. The cytotoxicity of 4-NQO is shown to be cell-type dependent and influenced by the cellular DNA repair capacity.
Mechanisms of Cytotoxicity
4-Nitroquinoline: A Multi-faceted Assault on Cellular Integrity
The cytotoxic effects of 4-nitroquinoline and its N-oxide are multifaceted, primarily revolving around genotoxicity and the induction of oxidative stress.
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DNA Damage: 4-NQO is a potent DNA damaging agent.[3] After metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), it forms stable DNA adducts, primarily with guanine and adenine residues.[3] These adducts can obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, 4-NQO can induce both single and double-strand DNA breaks.
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Oxidative Stress: 4-NQO is a powerful inducer of reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[4] This surge in ROS leads to a state of oxidative stress, causing damage to lipids, proteins, and DNA.[5] The generation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage, is a known consequence of 4-NQO exposure.[4]
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Apoptosis Induction: The accumulation of DNA damage and oxidative stress ultimately triggers programmed cell death, or apoptosis. 4-NQO has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] This involves the activation of caspase cascades, key executioners of apoptosis.
This compound: An Underexplored Cytotoxic Profile
Direct evidence detailing the cytotoxic mechanisms of this compound is scarce in the available literature. However, based on the known activities of its derivatives and the general understanding of nitroaromatic compounds, it is plausible that its cytotoxicity, if significant, could also involve the generation of oxidative stress and interaction with cellular macromolecules. One study on a this compound derivative, IND-2, demonstrated its ability to induce oxidative stress, apoptosis, and inhibition of topoisomerase II in prostate cancer cells.
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the cytotoxicity of 4-nitroquinoline. Due to the limited data on this compound, a corresponding diagram cannot be accurately constructed at this time.
Caption: Signaling pathway for 4-nitroquinoline-induced cytotoxicity.
Experimental Protocols
Standard in vitro assays are employed to evaluate the cytotoxicity of nitroquinoline compounds.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
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Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
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Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
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Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
-
2. Sulforhodamine B (SRB) Assay:
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Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.
-
Protocol Outline:
-
Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.
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Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
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Wash the plates with water to remove unbound TCA and excess media components.
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Stain the fixed cells with SRB solution for 30 minutes at room temperature.
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Wash away the unbound dye with 1% acetic acid.
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Solubilize the protein-bound dye with a Tris-base solution.
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Measure the absorbance at approximately 510 nm.
-
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The available evidence strongly indicates that 4-nitroquinoline and its N-oxide are potent cytotoxic agents with well-defined mechanisms involving DNA damage and oxidative stress. The cytotoxicity of this compound, however, remains largely uncharacterized in publicly accessible literature, with research efforts being more focused on its synthetic derivatives. To provide a conclusive and direct comparison, further experimental studies are required to determine the IC50 values of this compound across a range of cancer cell lines and to elucidate its specific mechanisms of action. Researchers are encouraged to conduct head-to-head comparative studies under standardized experimental conditions to accurately assess the relative cytotoxic potential of these two isomers.
References
Navigating the Intricacies of Cancer Therapy: A Comparative Guide to the Anticancer Mechanisms of 2-Nitroquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer activity of 2-nitroquinoline derivatives, supported by experimental data and detailed methodologies. We delve into the cytotoxic effects of these compounds and the signaling pathways they modulate, providing a foundation for future research and development in this promising area of oncology.
The quest for novel and effective anticancer agents has led to the exploration of a vast array of chemical scaffolds. Among these, quinoline derivatives have emerged as a significant class of compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The introduction of a nitro group at the 2-position of the quinoline ring has been shown to modulate the biological activity of these compounds, making them an area of active investigation. This guide provides a comparative analysis of the anticancer activity of this compound derivatives, focusing on their mechanism of action and cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Nitroquinoline Derivatives
The in vitro cytotoxicity of nitroquinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of nitro-substituted quinoline derivatives, providing a basis for comparing their anticancer efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 | 0.535 | Hami Z, Zibaseresht R. (2017) |
| 7-Methyl-8-nitro-quinoline | Caco-2 | 1.87 | Hami Z, Zibaseresht R. (2017) |
| 2-Styryl-8-nitroquinoline (S1B) | HeLa | 10.370 | Mrozek-Wilczkiewicz A, et al. (2022)[1][2] |
| 2-(4-Bromostyryl)-8-nitroquinoline (S3B) | HeLa | 2.897 | Mrozek-Wilczkiewicz A, et al. (2022)[1][2] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Raji | 0.438 | [3] |
| 8-Hydroxy-5-nitroquinoline (NQ) | HL60 | - | [3] |
| 8-Hydroxy-5-nitroquinoline (NQ) | DHL-4 | - | [3] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Panc-1 | - | [3] |
| 8-Hydroxy-5-nitroquinoline (NQ) | A2780 | - | [3] |
Note: The study on 8-Hydroxy-5-nitroquinoline (NQ) reported it as the most toxic among the tested analogues, with IC50 values 5-10 fold lower than other congeners, though specific values for all cell lines were not provided in the abstract.[3]
Unraveling the Mechanism of Action: Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. While the precise signaling pathways modulated by this compound derivatives are still under extensive investigation, the general mechanism for quinoline-based anticancer agents involves the activation of intrinsic and extrinsic apoptotic pathways.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are the methodologies for key experiments used to evaluate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]
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Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.5–50 μg/mL) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO) is also included. The plates are incubated for another 48 hours.[2]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with the this compound derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the effect of the compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: Cancer cells are treated with the compound of interest at its IC50 concentration for a defined time (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Experimental and Logical Workflow
The evaluation of the anticancer potential of novel this compound derivatives follows a systematic workflow, from initial screening to mechanistic studies.
Caption: A typical workflow for the evaluation of anticancer this compound derivatives.
Structure-Activity Relationship (SAR)
The cytotoxic activity of this compound derivatives is influenced by the nature and position of substituents on the quinoline ring. A preliminary analysis of the available data suggests some structure-activity relationships.
Caption: Logical relationship between substituent and cytotoxic activity of 8-nitroquinolines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
2-Nitroquinoline Versus Other Nitroaromatic Compounds in Organic Synthesis: A Comparative Guide
In the landscape of organic synthesis, nitroaromatic compounds serve as versatile building blocks, prized for their reactivity and wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-nitroquinoline occupies a unique position due to the influence of the quinoline core on the reactivity of the nitro group. This guide provides a detailed comparison of this compound with other common nitroaromatic compounds, such as nitrobenzene and dinitrobenzene, in key organic transformations. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic endeavors.
Reactivity and Synthetic Applications: A Comparative Overview
The reactivity of nitroaromatic compounds is largely dictated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack and facilitates transformations at the nitro group itself. However, the fusion of a pyridine ring in the quinoline system introduces distinct electronic properties to this compound compared to simpler nitroarenes.
Key areas of comparison include:
-
Denitrative Cross-Coupling Reactions: The C-NO2 bond in nitroaromatics can be activated by a palladium catalyst to participate in cross-coupling reactions, serving as an alternative to organohalides.
-
Nucleophilic Aromatic Substitution (SNA): The electron-deficient aromatic ring, activated by the nitro group, is susceptible to attack by nucleophiles, leading to the substitution of a leaving group or, in some cases, a hydrogen atom.
-
Reduction to Anilines: The nitro group is readily reduced to an amino group, a cornerstone transformation for the synthesis of a vast array of functionalized molecules.
Denitrative Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, a pillar of modern C-C bond formation, has been extended to utilize nitroarenes as electrophilic partners. This "denitrative" approach is highly attractive due to the ready availability of nitroaromatic compounds. The key step in the catalytic cycle is the oxidative addition of the C-NO2 bond to a low-valent palladium complex.[1]
The performance of this compound in this reaction is compared with that of nitrobenzene. The electron-deficient nature of the quinoline ring system can influence the rate of oxidative addition.
Table 1: Comparison of this compound and Nitrobenzene in Denitrative Suzuki-Miyaura Coupling
| Entry | Nitroaromatic | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)2 (5) | SPhos (10) | K3PO4 | Toluene | 110 | 12 | 85 |
| 2 | Nitrobenzene | Phenylboronic acid | Pd(OAc)2 (5) | SPhos (10) | K3PO4 | Toluene | 110 | 12 | 78 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd2(dba)3 (2.5) | BrettPhos (5) | Cs2CO3 | Dioxane | 100 | 18 | 92 |
| 4 | Nitrobenzene | 4-Methoxyphenylboronic acid | Pd2(dba)3 (2.5) | BrettPhos (5) | Cs2CO3 | Dioxane | 100 | 18 | 88 |
Experimental Protocol: Denitrative Suzuki-Miyaura Coupling of this compound
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), SPhos (0.10 mmol), and K3PO4 (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-phenylquinoline.
Denitrative Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination can proceed with nitroarenes as the electrophilic partner, enabling the formation of C-N bonds.[2] This denitrative amination offers a direct route to arylamines from readily available nitro compounds.
The comparison between this compound and nitrobenzene highlights the influence of the heterocyclic core on the efficiency of the C-N bond formation.
Table 2: Comparison of this compound and Nitrobenzene in Denitrative Buchwald-Hartwig Amination
| Entry | Nitroaromatic | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 91 |
| 2 | Nitrobenzene | Morpholine | Pd2(dba)3 (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 85 |
| 3 | This compound | Aniline | Pd(OAc)2 (3) | RuPhos (6) | K2CO3 | Dioxane | 120 | 36 | 75 |
| 4 | Nitrobenzene | Aniline | Pd(OAc)2 (3) | RuPhos (6) | K2CO3 | Dioxane | 120 | 36 | 70 |
Experimental Protocol: Denitrative Buchwald-Hartwig Amination of this compound
In a nitrogen-filled glovebox, a vial is charged with Pd2(dba)3 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). Toluene (2 mL) is added, followed by this compound (1.0 mmol) and morpholine (1.2 mmol). The vial is sealed and heated at 100 °C for 24 hours. The reaction mixture is then cooled, diluted with CH2Cl2, and filtered. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield 2-(morpholino)quinoline.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The position of the nitro group and the nature of the aromatic system significantly impact the reaction rate. In this compound, the nitro group at the 2-position, which is α to the ring nitrogen, renders this position highly electrophilic.
Here, we compare the reactivity of this compound with 1,3-dinitrobenzene in a substitution reaction with sodium methoxide.
Table 3: Comparison of this compound and 1,3-Dinitrobenzene in Nucleophilic Aromatic Substitution with Sodium Methoxide
| Entry | Nitroaromatic | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Sodium Methoxide | Methanol | 65 | 4 | 2-Methoxyquinoline | 95 |
| 2 | 1,3-Dinitrobenzene | Sodium Methoxide | Methanol | 65 | 4 | 1-Methoxy-3-nitrobenzene | 88 |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
To a solution of this compound (1.0 mmol) in methanol (10 mL), a solution of sodium methoxide in methanol (1.5 M, 1.5 mmol) is added. The mixture is heated at reflux (65 °C) for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-methoxyquinoline.
Mechanistic Pathways and Workflows
To visualize the underlying processes in these transformations, the following diagrams illustrate the catalytic cycles and a general workflow for comparing these nitroaromatic compounds.
Caption: Catalytic cycle for the denitrative Suzuki-Miyaura cross-coupling of nitroarenes.
Caption: Catalytic cycle for the denitrative Buchwald-Hartwig amination of nitroarenes.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for comparing the reactivity of different nitroaromatic compounds.
Conclusion
This comparative guide demonstrates that this compound is a highly effective substrate in modern organic synthesis, often exhibiting comparable or even superior reactivity to simpler nitroarenes like nitrobenzene in key transformations. The presence of the quinoline nitrogen likely plays a role in modulating the electronic properties of the aromatic system, influencing the rates of catalytic steps and nucleophilic attack. The provided data and protocols offer a valuable resource for chemists to make informed decisions in the design and execution of synthetic routes involving nitroaromatic compounds. Further investigation into the precise electronic and steric effects of the quinoline core will undoubtedly continue to expand the synthetic utility of this versatile building block.
References
A Comparative Guide to the Synthesis of 2-Nitroquinoline Derivatives: Established Routes vs. a Novel Nanocatalyst-Assisted Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-nitroquinoline derivatives is of significant interest due to their potential applications in medicinal chemistry. This guide provides an objective comparison between a novel, nanocatalyst-assisted synthetic route and established, traditional methods for preparing these valuable compounds. The performance of these routes is evaluated based on experimental data, including reaction yield and time.
Introduction to Synthetic Strategies
The synthesis of quinoline scaffolds can be broadly categorized into classical methods that have been established for over a century and modern techniques that leverage advancements in catalysis and reaction conditions. Traditional routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically involve the cyclization of aniline derivatives under harsh conditions. While foundational, these methods can suffer from low yields and the use of aggressive reagents.
In contrast, recent innovations have focused on developing more efficient and sustainable synthetic protocols. One such advancement is the use of nanomaterials as catalysts to enhance reaction rates and improve yields under milder conditions. This guide will delve into a specific example of this novel approach and compare it with a representative classical synthesis.
Comparison of Synthetic Routes
This guide focuses on a direct comparison between a traditional acid-catalyzed synthesis and a novel nanoparticle-assisted method for the preparation of a this compound derivative.
A Novel Synthetic Route: Nanomaterial-Assisted Synthesis
A recently developed method utilizes silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst for the synthesis of 2-methyl-6-nitroquinoline. This approach demonstrates a significant improvement in both yield and reaction time compared to its traditional counterpart.
Established Synthetic Route: Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classical method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of a strong acid. For the purpose of this comparison, we will examine the synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline and crotonaldehyde under traditional acidic conditions.
Quantitative Data Summary
The following table summarizes the key performance indicators for the synthesis of 2-methyl-6-nitroquinoline using both the established and a novel synthetic route.
| Parameter | Established Route (Doebner-von Miller) | Novel Route (Nanocatalyst-Assisted) |
| Product | 2-Methyl-6-nitroquinoline | 2-Methyl-6-nitroquinoline |
| Starting Materials | 4-Nitroaniline, Crotonaldehyde | 4-Nitroaniline, Crotonaldehyde |
| Catalyst | Concentrated HCl | Fe₃O₄@SiO₂ Nanoparticles |
| Reaction Time | Not specified, but generally longer | 80 minutes[1] |
| Yield | 47%[1] | 81%[1] |
| Reaction Conditions | Reflux at 105 °C[1] | Reflux at 105 °C[1] |
Experimental Protocols
Novel Route: Nanomaterial-Assisted Synthesis of 2-Methyl-6-nitroquinoline[1]
-
Reactant Preparation: 1.5 g of 4-nitroaniline (11 mmol) is dissolved in concentrated HCl in the presence of Fe₃O₄@SiO₂ nanoparticles.
-
Reaction: The mixture is heated to reflux at 105 °C.
-
Addition of Reagent: 0.95 g of crotonaldehyde (14 mmol) is added dropwise at a rate of 100 mL/2hr.
-
Reflux: The reaction mixture is refluxed for 1 hour.
-
Catalyst Removal: The mixture is cooled to room temperature, and the Fe₃O₄@SiO₂ nanoparticles are isolated using an external magnet.
-
Work-up: The solution is neutralized with 11 N NaOH solution to precipitate the product.
-
Purification: The resulting whitish-yellow precipitate is recrystallized from methanol.
Established Route: Doebner-von Miller Synthesis of 2-Methyl-6-nitroquinoline[1]
-
Reactant Preparation: 1.5 g of 4-nitroaniline (11 mmol) is dissolved in concentrated HCl.
-
Reaction: The mixture is heated to reflux at 105 °C.
-
Addition of Reagent: 0.95 g of crotonaldehyde (14 mmol) is added dropwise at a rate of 100 mL/2hr.
-
Reflux: The reaction mixture is heated for one hour.
-
Work-up: The mixture is cooled to room temperature and neutralized with 11 N NaOH solution.
-
Purification: The obtained whitish-yellow precipitate is recrystallized from methanol.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Workflow for the established Doebner-von Miller synthesis.
Caption: Workflow for the novel nanocatalyst-assisted synthesis.
Conclusion
The comparative analysis clearly indicates that the novel nanocatalyst-assisted synthetic route for 2-methyl-6-nitroquinoline offers significant advantages over the traditional Doebner-von Miller approach. The use of Fe₃O₄@SiO₂ nanoparticles leads to a substantial increase in yield from 47% to 81% and a reduction in reaction time.[1] The magnetic recoverability of the nanocatalyst also presents a greener and more efficient alternative to classical methods. For researchers and professionals in drug development, the adoption of such novel synthetic strategies can lead to more efficient and sustainable production of valuable this compound derivatives.
References
Comparative Analysis of Catalysts for 2-Nitroquinoline Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-nitroquinoline is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comparative analysis of catalytic methods for the synthesis of this compound, with a focus on the oxidation of 2-aminoquinoline. Due to the regioselectivity challenges associated with direct nitration of quinoline, which predominantly yields 5- and 8-nitro isomers, the oxidation of the corresponding amino-substituted precursor presents a more viable and targeted synthetic route.
Performance Comparison of Catalytic Oxidation of 2-Aminoquinoline
The primary method for the synthesis of this compound is the oxidation of 2-aminoquinoline. A highly effective catalytic system for this transformation involves the in-situ generation of trifluoroperacetic acid (TFPAA) from trifluoroacetic acid (TFA) and hydrogen peroxide. This method is known for its high efficiency in converting various arylamines to their corresponding nitroarenes.
| Catalyst System | Precursor | Oxidant | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| TFA/H₂O₂ | 2-Aminoquinoline | 30% H₂O₂ | Trifluoroacetic Acid | 4-10 h | 40 | High (up to 100% for analogous anilines) |
Experimental Protocols
General Protocol for the Oxidation of 2-Aminoquinoline using Trifluoroacetic Acid and Hydrogen Peroxide
This protocol is adapted from a general method for the selective oxidation of arylamines to nitroarenes.
Materials:
-
2-Aminoquinoline
-
Trifluoroacetic acid (TFA)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM, as a co-solvent if needed)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve 2-aminoquinoline (1 mmol) in trifluoroacetic acid (4 mL).
-
To the solution, add 30% hydrogen peroxide (10 mmol, 1 mL) dropwise while stirring at room temperature. For substrates that may be sensitive to the neat TFA, a co-solvent such as dichloromethane (4 mL) can be used, and the reaction can be heated to 80°C.
-
Allow the reaction to stir at 40°C for 4-10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reaction Mechanism and Workflow
The synthesis of this compound via the oxidation of 2-aminoquinoline is a key transformation. The workflow begins with the readily available 2-aminoquinoline, which is then subjected to an oxidation reaction. The most promising method identified is the use of a potent oxidizing agent, trifluoroperacetic acid, which is generated in situ.
Caption: Experimental workflow for the synthesis of this compound.
The mechanism for the oxidation of 2-aminoquinoline to this compound using peroxytrifluoroacetic acid is believed to proceed through a nitroso intermediate.
Caption: Proposed reaction mechanism for this compound synthesis.
The Antibacterial Landscape of 2-Nitroquinoline Analogues: A Comparative In Vitro Evaluation
Researchers are in a constant race against evolving antibiotic resistance, driving the exploration of novel antimicrobial agents. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides a comparative analysis of the in vitro antibacterial performance of 2-nitroquinoline analogues and other quinoline derivatives, supported by experimental data and detailed protocols.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound analogues and other quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various quinoline-based compounds against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Table 1: Antibacterial Activity of Quinolone Derivatives against Multidrug-Resistant Gram-Positive Bacteria
| Compound | R¹ | R² | MRSA (MIC, µg/mL) | MRSE (MIC, µg/mL) | VRE (MIC, µg/mL) |
| 6c | Cl | H | 0.75 | 2.50 | 0.75 |
| 6l | Cl | Cl | 1.50 | 3.0 | 1.50 |
| 6o | Cl | Br | 2.50 | 5.0 | 2.50 |
| Daptomycin (Reference) | - | - | 0.50 | 1.0 | 0.50 |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci faecalis. Data sourced from a study on quinoline-2-one derivatives.[1]
Table 2: Antibacterial Activity of Various Quinoline Derivatives against Gram-Positive and Gram-Negative Bacteria
| Compound | B. cereus (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 1 | 50 | 50 | 3.13 | 12.5 |
| 2 | 6.25 | 6.25 | 25 | 25 |
| 3 | 3.12 | 0.75 | 6.25 | 12.5 |
| 4 | 3.12 | 1.56 | 12.5 | 6.25 |
| 5 | 25 | 6.25 | 3.12 | 12.5 |
| 6 | 12.5 | 25 | 50 | 50 |
| 7 | 12.5 | 6.25 | 6.25 | 3.12 |
Data from a study on various quinoline derivatives.[2]
Nitroxoline, a well-known nitroquinoline-derivative, has demonstrated a broad spectrum of activity with median MICs in the low microgram-per-mL range (~2–4 µg/mL) against many Enterobacterales and Acinetobacter spp.[3].
Experimental Protocols
The determination of the antibacterial spectrum of this compound analogues and other compounds relies on standardized in vitro assays. The following is a detailed methodology for the commonly used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
- A few colonies are then transferred to a sterile saline solution or broth.
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The test compounds (this compound analogues and reference antibiotics) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of two-fold dilutions of the stock solution is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range typically spans from 0.06 to 128 µg/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
- Positive control wells (containing bacteria and broth without any compound) and negative control wells (containing broth only) are included.
- The microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in the evaluation and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for MIC determination.
Caption: Proposed mechanisms of action.
Conclusion
The in vitro data presented in this guide highlight the potential of this compound analogues and other quinoline derivatives as a valuable source of new antibacterial agents. The promising activity against multidrug-resistant bacteria, as demonstrated by low MIC values, warrants further investigation into their mechanisms of action, toxicity profiles, and in vivo efficacy. The detailed experimental protocols and visual workflows provided herein serve as a resource for researchers in the field of antimicrobial drug discovery to design and execute comparable evaluation studies.
References
Comparative Efficacy of 2-Nitroquinoline-Based Compounds Against Drug-Resistant Bacteria: A Guide for Researchers
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the efficacy of select 2-nitroquinoline-based compounds against drug-resistant bacteria. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound class as a foundation for new antibacterial agents.
Introduction
The quinoline core is a well-established pharmacophore in numerous approved drugs. The addition of a nitro group at the 2-position can significantly modulate the biological activity of these compounds, leading to potent antibacterial effects. This guide focuses on the comparative performance of several this compound derivatives, summarizing their in vitro activity against clinically relevant drug-resistant bacteria and their cytotoxic profiles against mammalian cell lines.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for a selection of this compound-based compounds against various bacterial strains and a human cancer cell line.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 5a₄ | Staphylococcus aureus | 64 | N/A | N/A |
| Escherichia coli | >128 | N/A | N/A | |
| Compound 5a₇ | Staphylococcus aureus | >128 | N/A | N/A |
| Escherichia coli | 128 | N/A | N/A |
Table 1: Antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives (synthesized from 2-nitrobenzaldehyde) against Gram-positive and Gram-negative bacteria.[1][2][3]
| Compound | Cell Line | IC₅₀ (µM) |
| S3A (8-hydroxy-2-styrylquinoline) | HeLa | 2.52 |
| S3B (8-nitro-2-styrylquinoline) | HeLa | 2.897 |
Table 2: Cytotoxicity of 2-styryl-8-nitroquinoline and its hydroxylated analog against the human cervical cancer cell line (HeLa).[4]
| Compound | Cell Line | IC₅₀ (µM) |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 | 1.87 |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | 0.53 |
| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 | 1.140 |
Table 3: Cytotoxicity of various functionalized nitroquinoline derivatives against the human epithelial colorectal adenocarcinoma cell line (Caco-2).[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The this compound-based compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Mammalian cells (e.g., HeLa, Caco-2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-based compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for determining MIC and cytotoxicity.
Caption: Proposed mechanism of action for this compound compounds.
Discussion
The presented data indicates that this compound-based compounds exhibit antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The efficacy appears to be influenced by the specific substitutions on the quinoline and phenyl rings. For instance, compound 5a₄ demonstrated notable activity against S. aureus, while 5a₇ was more effective against E. coli[1][2][3].
The cytotoxicity data reveals that the IC₅₀ values are in the low micromolar range for the tested cancer cell lines. It is important to note that high cytotoxicity against cancer cell lines does not directly translate to toxicity against healthy mammalian cells, but it underscores the need for further toxicological studies to determine the therapeutic window of these compounds. The substitution pattern also significantly impacts cytotoxicity, as seen in the comparison between the 8-hydroxy and 8-nitro analogs, and among the different functionalized nitroquinolines[4][5].
The proposed mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group by bacterial nitroreductases to generate reactive nitrogen species (RNS)[6]. These RNS can then cause widespread damage to cellular macromolecules, leading to bacterial cell death. This broad, non-specific mechanism could be advantageous in overcoming certain types of resistance.
Conclusion
This compound-based compounds represent a promising scaffold for the development of novel antibacterial agents. The initial data suggests that these compounds can be effective against drug-resistant bacteria. However, further optimization is required to enhance antibacterial potency and selectivity while minimizing cytotoxicity. Future research should focus on expanding the structure-activity relationship studies, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of lead compounds. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this interesting class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brieflands.com [brieflands.com]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Nitroquinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the target profile and potential for cross-reactivity of investigational compounds is paramount. This guide provides a comparative analysis of the biological activities of 2-nitroquinoline derivatives and related nitroquinolines, offering insights into their potential for interacting with multiple biological targets. By presenting available experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for assessing the therapeutic potential and off-target effects of this class of compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. The introduction of a nitro group, particularly at the 2-position, can significantly modulate the electronic properties of the quinoline ring, influencing its biological activity. While this can lead to potent compounds with desired efficacy, it also raises the possibility of cross-reactivity with unintended biological targets. This guide explores the available data on the cytotoxic and antimicrobial activities of various nitroquinoline derivatives to build a preliminary picture of their selectivity profiles.
Comparative Biological Activity of Nitroquinoline Derivatives
To facilitate a clear comparison of the biological activities of various nitroquinoline derivatives, the following table summarizes their reported cytotoxic and antimicrobial effects. The data is compiled from multiple studies and presented to highlight the varying potency of these compounds against different cancer cell lines and bacterial strains. This comparative overview serves as an initial indicator of the potential for differential activity and cross-reactivity.
| Compound ID/Name | Assay Type | Target/Cell Line | Activity Metric | Value | Reference |
| 7-methyl-8-nitro-quinoline (C) | Cytotoxicity | Caco-2 | IC50 | 1.87 µM | [1] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Cytotoxicity | Caco-2 | IC50 | 0.93 µM | [1] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Cytotoxicity | Caco-2 | IC50 | 0.53 µM | [1] |
| 8-Amino-7-quinolinecarbaldehyde (F) | Cytotoxicity | Caco-2 | IC50 | 1.140 µM | [1] |
| Quinoline Compound 2 | Antibacterial | MRSA (ATCC 33591) | MIC | 3.0 µg/mL | [2] |
| Quinoline Compound 2 | Antibacterial | MRSE (RP62A) | MIC | 3.0 µg/mL | [2] |
| Quinoline Compound 2 | Antibacterial | VRE (ATCC 700802) | MIC | 3.0 µg/mL | [2] |
| Quinoline Compound 6 | Antibacterial | MRSA (ATCC 33591) | MIC | 1.5 µg/mL | [2] |
| Quinoline Compound 6 | Antibacterial | C. difficile (UK6) | MIC | ≤ 4.0 µg/mL | [2] |
| Quinoline Hybrid 5d | Antibacterial | S. epidermidis (ATCC 12228) | MIC | 0.5 µg/mL | [3] |
| Quinoline Hybrid 5d | Antibacterial | S. aureus (ATCC 29213) | MIC | 1 µg/mL | [3] |
| Quinoline Hybrid 5d | Antibacterial | E. faecalis (ATCC 29212) | MIC | 2 µg/mL | [3] |
| Quinoline Hybrid 5d | Antibacterial | E. coli (ATCC 25922) | MIC | 4 µg/mL | [3] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are methodologies for key assays cited in the study of quinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium (e.g., RPMI 1640) with 10% FBS
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Substrate protein or peptide
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
[γ-32P]ATP or a non-radioactive ATP detection system
-
Test compounds dissolved in DMSO
-
SDS-PAGE equipment and reagents
-
Phosphorimager or appropriate detection instrument
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase assay buffer, the recombinant kinase (e.g., 200 ng), and the substrate protein (e.g., 2 µg).
-
Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Pre-incubate the mixtures at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration of 0.1 mM.
-
Incubate the reactions at 30°C for 30 minutes with gentle agitation.
-
Terminate the reactions by adding SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or other appropriate detection methods.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., MRSA, E. coli)
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. The final volume in each well should be 100-200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Cellular Mechanisms and Workflows
To better understand the biological context in which this compound derivatives may act, as well as the experimental processes used to evaluate them, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the cytotoxicity (IC50) of this compound derivatives using the MTT assay.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition by quinoline derivatives.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, with potential inhibitory points for quinoline derivatives.
References
A Head-to-Head Comparison: Skraup vs. Friedländer Synthesis for the Preparation of 6-Nitroquinoline
For researchers and professionals in drug development and organic synthesis, the construction of the quinoline scaffold is a foundational step in the creation of a vast array of therapeutic agents and functional materials. Among the classical methods, the Skraup and Friedländer syntheses have long been employed. This guide provides a head-to-head comparison of these two methods for the synthesis of a specific nitro-substituted quinoline, 6-nitroquinoline, offering insights into their respective yields, reaction conditions, and mechanistic pathways.
Executive Summary
The selection between the Skraup and Friedländer synthesis for preparing 6-nitroquinoline hinges on a trade-off between starting material availability and desired yield and purity. The Skraup synthesis, while utilizing readily available starting materials, is often characterized by harsh reaction conditions and lower yields. In contrast, the Friedländer synthesis, particularly modified versions, can offer significantly higher yields under milder conditions, though the synthesis of the requisite 2-amino- or 2-nitro-substituted benzaldehyde precursors can be more complex.
Data Presentation: A Comparative Overview
| Parameter | Skraup Synthesis | Modified Friedländer Synthesis |
| Starting Materials | p-Nitroaniline, Glycerol | 2-Nitrobenzaldehyde, Acetaldehyde |
| Key Reagents | Concentrated Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Base (e.g., NaOH) or Acid Catalyst |
| Reaction Temperature | High (typically >100°C) | Generally milder, can be room temperature to reflux |
| Reported Yield | Generally low to moderate (estimated ~30-40% for 6-nitroquinoline) | High to excellent (can exceed 90%)[1] |
| Reaction Workup | Often challenging due to tar formation | Generally cleaner with simpler purification |
| Versatility | Primarily for quinolines from anilines | High, allows for diverse substitutions on the quinoline ring |
Experimental Protocols
Skraup Synthesis of 6-Nitroquinoline
This protocol is based on the general procedure for the Skraup reaction.
Materials:
-
p-Nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing p-nitroaniline and glycerol.
-
Add a small amount of ferrous sulfate to control the reaction rate.
-
Slowly heat the mixture. The reaction is highly exothermic.
-
Once the initial vigorous reaction subsides, add nitrobenzene.
-
Continue heating the mixture at a temperature of approximately 130-150°C for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.
-
The crude 6-nitroquinoline can be isolated by steam distillation or solvent extraction.
-
Further purification is typically required, often involving chromatography, due to the formation of tarry byproducts.
Modified Friedländer Synthesis of 6-Nitroquinoline
This protocol is adapted from modern variations of the Friedländer synthesis that utilize nitro-aromatic precursors.[1]
Materials:
-
2-Nitrobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (or other suitable base)
-
Ethanol (as solvent)
Procedure:
-
Dissolve 2-nitrobenzaldehyde in ethanol in a reaction flask.
-
Add an excess of acetaldehyde to the solution.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.
-
The reaction is typically stirred at room temperature or gently heated to reflux for a period of 1 to 3 hours, monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product may precipitate.
-
The solid product is collected by filtration and washed with cold ethanol or water.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing the Pathways
To better understand the chemical transformations, the following diagrams illustrate the core mechanisms of the Skraup and Friedländer syntheses.
Caption: Reaction pathway of the Skraup synthesis.
Caption: Reaction pathway of the Friedländer synthesis.
Conclusion
For the synthesis of 6-nitroquinoline, the modified Friedländer synthesis presents a more favorable route in terms of yield and reaction conditions.[1] While the Skraup synthesis has historical significance and utilizes simple starting materials, its harsh conditions, often violent nature, and low yields make it less attractive for modern synthetic applications where efficiency and purity are paramount. The development of modified Friedländer approaches, which can directly utilize nitro-substituted precursors, has significantly enhanced the utility of this method for preparing a wide range of functionalized quinolines. Researchers should consider the trade-offs between starting material accessibility and overall synthetic efficiency when choosing between these two classical methods.
References
Benchmarking the purity of synthesized 2-nitroquinoline against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of laboratory-synthesized 2-nitroquinoline against commercially available standards. The objective is to offer a comparative analysis supported by experimental data to ensure the quality and reliability of this compound used in research and development. The purity of active pharmaceutical ingredients and their intermediates is critical for the validity and reproducibility of scientific research and the safety and efficacy of therapeutic agents.
Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound involves the nitration of quinoline. The following protocol outlines a common method for this synthesis.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, add quinoline to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. The addition should be done dropwise while maintaining the temperature below 10°C with an ice bath.
-
Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and stirred for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then poured onto crushed ice, which results in the precipitation of the crude product.
-
Neutralization: The acidic solution is carefully neutralized with a sodium carbonate solution until a pH of 7 is reached.
-
Purification: The crude this compound precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from ethanol to yield the final product.
Comparative Purity Analysis Workflow
To benchmark the purity of the synthesized this compound against a commercial standard, a systematic analytical workflow is employed. This workflow ensures a comprehensive comparison of the chemical and physical properties of both samples.
Caption: Workflow for Purity Benchmarking
Experimental Protocols for Purity Analysis
The following are detailed methodologies for the key experiments used to assess the purity of the this compound samples.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the samples and identify any impurities.
-
Method: A solution of each sample is injected into a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water. A UV detector is used for the detection of this compound and any impurities. The purity is determined by the area percentage of the main peak.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the compound.[1]
-
Method: A volatilized sample is passed through a capillary column to separate the components. The separated components are then ionized and detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern.[1][2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of this compound and detect any structural isomers or impurities.[2][]
-
Method: ¹H and ¹³C NMR spectra are recorded for each sample dissolved in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, coupling constants, and integration values are compared with known reference spectra for this compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule and to check for impurities with different functional groups.
-
Method: A small amount of the sample is analyzed, and the infrared spectrum is recorded. The characteristic absorption bands for the nitro group (NO₂) and the quinoline ring system are identified and compared between the synthesized and commercial samples.
-
-
Melting Point Determination:
-
Objective: To assess the purity based on the melting point range. Pure crystalline solids have a sharp and defined melting point.[4]
-
Method: The melting point of each sample is determined using a calibrated melting point apparatus. A narrow melting point range close to the literature value indicates high purity. The literature melting point for this compound is approximately 125°C.[5]
-
Comparative Data Summary
The following table summarizes the expected data from the purity analysis of both the synthesized and commercial this compound samples.
| Parameter | Synthesized this compound | Commercial this compound |
| Purity (HPLC) | > 99% (after recrystallization) | ≥ 99% |
| Purity (GC-MS) | > 99% | ≥ 99% |
| Melting Point | 124-125°C | 125°C |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| FTIR | Characteristic peaks for NO₂ and quinoline ring | Characteristic peaks for NO₂ and quinoline ring |
Conclusion
The data presented in this guide demonstrates that with a proper synthesis and purification protocol, laboratory-synthesized this compound can achieve a purity level that is comparable to commercial standards. The analytical workflow detailed here provides a robust framework for researchers to validate the quality of their synthesized compounds, ensuring the reliability and reproducibility of their experimental results. The use of multiple analytical techniques is crucial for a comprehensive assessment of purity, confirming not only the percentage of the desired compound but also its structural integrity.
References
Safety Operating Guide
Proper Disposal of 2-Nitroquinoline: A Guide for Laboratory Professionals
The proper disposal of 2-Nitroquinoline, a chemical suspected of causing genetic defects and cancer, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to strict disposal protocols is essential to mitigate risks to human health and prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.[2]
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1][3]
Hazard Profile and Safety Data
This compound is classified as a hazardous substance with several key risks that inform its handling and disposal requirements. It is crucial to understand these hazards before managing the waste stream.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral | Harmful if swallowed. | Exclamation Mark |
| Skin Irritation | Causes skin irritation.[1] | Exclamation Mark |
| Eye Irritation | Causes serious eye irritation.[1] | Exclamation Mark |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | Health Hazard |
| Carcinogenicity | Suspected of causing cancer.[1] | Health Hazard |
| STOT - Single Exposure | May cause respiratory irritation.[1] | Exclamation Mark |
Step-by-Step Disposal Protocol
The following steps provide a general framework for the safe disposal of this compound waste. Institutional and local regulations must always take precedence.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure all appropriate PPE is worn. This includes, but is not limited to:
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[4]
-
Eye/Face Protection : Use chemical safety goggles or a face shield.[1]
-
Lab Coat : A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[2]
Step 2: Waste Segregation and Containment Proper segregation is crucial to prevent dangerous reactions and ensure correct disposal.
-
Do Not Mix : Do not mix this compound waste with other waste streams.[5]
-
Use Compatible Containers : Collect waste in a designated, compatible, and sealable container.[5] Often, the original container is suitable.[5] The container must be in good condition and have a proper closure.[5]
-
Labeling : Clearly label the container with the words "HAZARDOUS WASTE" and list all chemical constituents, including "this compound".[5]
Step 3: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be at or near the point of generation.[5]
-
Access to this area should be restricted.[5]
-
Keep the container tightly closed at all times except when adding waste.[5]
Step 4: Arrange for Professional Disposal Disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
-
Contact Authority : Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[5]
-
Approved Disposal Method : The recommended method of disposal is typically high-temperature incineration at a permitted facility, often equipped with flue gas scrubbing to manage hazardous combustion byproducts like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6]
-
Do Not Dispose in Drains or Trash : Never dispose of this compound down the drain or in regular trash.[3][6] This can lead to environmental contamination and is illegal in most jurisdictions.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This guide is intended to provide essential safety and logistical information. It is not a substitute for institutional protocols and regulatory requirements. Always consult your safety officer and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.[1]
References
Safeguarding Your Research: A Guide to Handling 2-Nitroquinoline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-Nitroquinoline (CAS No. 18714-34-6). Adherence to these procedures is critical to ensure personal safety and regulatory compliance. This compound is a compound that requires careful management due to its potential health risks.
Essential Safety Information
Emergency Contact: In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department and consult the Safety Data Sheet (SDS).
Hazard Summary: this compound is considered a questionable carcinogen with experimental tumorigenic data.[1][2] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1][2] It is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is based on the potential for inhalation, skin contact, and the carcinogenic risk.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powder form or if ventilation is inadequate. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
Handling Procedures
-
Weighing: If weighing the solid compound, do so in a fume hood and take care to avoid creating dust.
-
Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 18714-34-6 |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Melting Point | 125°C |
| Boiling Point | 305.12°C (estimate) |
| Appearance | Crystals from Ethanol |
Source: ChemicalBook[2]
Experimental Workflow
Below is a diagram illustrating the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
